Venlafaxine-d4
Description
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Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
281.43 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i11D2,12D2 |
InChI Key |
PNVNVHUZROJLTJ-AREBVXNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Venlafaxine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine-d4 is a deuterated analog of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders. As a stable isotope-labeled internal standard, this compound is a critical tool in bioanalytical and pharmacokinetic studies, enabling precise quantification of Venlafaxine in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, and applications in analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. The deuteration of four specific hydrogen atoms results in a corresponding increase in its molecular weight compared to the unlabeled Venlafaxine.
| Property | Value | Reference |
| Chemical Name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol-d4 | |
| Molecular Formula | C₁₇H₂₃D₄NO₂ | [1] |
| Molecular Weight | 281.43 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol, Chloroform, and DMSO |
For comparison, the properties of unlabeled Venlafaxine are provided in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | [2] |
| Molecular Formula | C₁₇H₂₇NO₂ | [2] |
| Molecular Weight | 277.40 g/mol | [2] |
| Melting Point | 102-104 °C | |
| Solubility in water | 572 mg/mL (as hydrochloride salt) |
Synthesis and Isotopic Labeling
A common synthetic route to Venlafaxine proceeds via the condensation of 4-methoxyphenylacetonitrile (B141487) with cyclohexanone, followed by reduction and N,N-dimethylation. Deuterium (B1214612) labeling can be achieved by using deuterated reducing agents or deuterated methylating agents. For this compound with the molecular formula C₁₇H₂₃D₄NO₂, the deuterium atoms are typically located on the N,N-dimethyl group. This can be achieved by using deuterated formaldehyde (B43269) (CD₂O) and a reducing agent in the final N,N-dimethylation step of the synthesis.
The following diagram illustrates a plausible synthetic scheme for Venlafaxine, with the potential point of deuterium incorporation highlighted.
Spectroscopic Properties
The structural characterization of this compound relies on various spectroscopic techniques. A Certificate of Analysis for commercially available this compound typically includes detailed data from NMR, IR, and Mass Spectrometry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of unlabeled Venlafaxine, with the notable absence of signals corresponding to the four deuterated protons. For this compound (N,N-dimethyl-d4), the singlet corresponding to the two methyl groups on the nitrogen atom will be absent or significantly reduced in intensity.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the isotopic purity and identity of this compound.
-
Molecular Ion: The molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at an m/z value that is 4 units higher than that of unlabeled Venlafaxine, confirming the incorporation of four deuterium atoms.
-
Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) is a key identifier. The major fragments of unlabeled Venlafaxine include ions at m/z 58 (from the dimethylaminomethyl group) and m/z 121 (the p-methoxybenzyl moiety). For this compound (N,N-dimethyl-d4), the fragment corresponding to the dimethylaminomethyl group will be shifted to m/z 62.
The following diagram illustrates the predicted mass fragmentation pathway for this compound.
Application as an Internal Standard in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior. The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard without interference.
Experimental Protocol: Quantification of Venlafaxine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a general experimental protocol for the quantification of Venlafaxine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Venlafaxine: m/z 278.2 → 58.1
-
This compound: m/z 282.2 → 62.1
-
-
Collision Energy: Optimized for each transition.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (Venlafaxine) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Venlafaxine in the unknown samples is determined from the calibration curve.
The following diagram illustrates the general workflow for this bioanalytical method.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its well-defined chemical and physical properties, coupled with its isotopic stability, make it an ideal internal standard for the accurate and precise quantification of Venlafaxine in biological matrices. This technical guide provides a foundational understanding of the key chemical characteristics of this compound and its application in modern bioanalytical methodologies.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Venlafaxine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Venlafaxine-d4. The information is curated to support research, development, and analytical activities involving this isotopically labeled compound.
Chemical Identity and Structure
This compound is a deuterated analog of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used as an antidepressant. The deuterium (B1214612) labeling is typically on the N-dimethyl group, which is useful for its application as an internal standard in quantitative bioanalytical studies.
Chemical Structure:
(Note: The exact position of deuterium atoms may vary depending on the synthesis route. The most common form is N,N-di(trideuteriomethyl)venlafaxine.)
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, the physical and chemical properties are expected to be very similar to those of unlabeled Venlafaxine, with the most significant difference being the molecular weight. The following tables summarize the available data for Venlafaxine and provide calculated or estimated values for this compound where specific data is unavailable.
Table 1: General Physical and Chemical Properties
| Property | Venlafaxine | This compound (estimated) | Source |
| Chemical Formula | C₁₇H₂₇NO₂ | C₁₇H₂₃D₄NO₂ | [1] |
| Molecular Weight | 277.40 g/mol | 281.43 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [2] |
| Melting Point | 215-217 °C (hydrochloride salt) | Similar to Venlafaxine HCl | [3] |
| Solubility | Water: 572 mg/mL (hydrochloride salt) | Similar to Venlafaxine HCl | [3][4] |
Table 2: Spectroscopic Data
| Technique | Data for Venlafaxine | Expected Data for this compound | Source |
| ¹H NMR | Spectra available, shows characteristic peaks for aromatic, cyclohexyl, and N-dimethyl protons. | Absence or significant reduction of the signal corresponding to the N-dimethyl protons. | [5] |
| Mass Spectrometry | m/z 278 [M+H]⁺ | m/z 282 [M+H]⁺ | Calculated |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C=C (aromatic), and C-O stretching. | Similar spectrum to Venlafaxine, with potential shifts in C-D stretching region. | [5] |
Metabolic Pathway
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The metabolic pathway for this compound is expected to be identical to that of Venlafaxine, as the deuterium labeling on the N-dimethyl group does not typically alter the primary sites of metabolism. The major metabolite is O-desmethylvenlafaxine (ODV), which is also pharmacologically active.[6][7]
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound.
Objective: To assess the purity of a this compound sample and identify any potential impurities.
Materials:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh the this compound sample and prepare a solution of the same concentration as the standard solution using the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Phosphate buffer:Acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 227 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the peak area of the standard.
Workflow Diagram:
Stability-Indicating Method
A stability-indicating analytical method is crucial to monitor the degradation of the drug substance over time. Forced degradation studies are performed to identify potential degradation products and to validate the method's ability to separate these from the parent compound.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the HPLC method described above to assess for degradation products.
Conclusion
This compound is an essential tool for pharmacokinetic and metabolic studies of Venlafaxine. While specific physical and chemical data for the deuterated form are not extensively published, the properties of the non-deuterated compound provide a reliable reference. The analytical methods and metabolic pathways outlined in this guide offer a solid foundation for researchers and drug development professionals working with this stable isotope-labeled compound. It is recommended that users perform their own characterization and validation for their specific applications.
References
- 1. This compound | C17H27NO2 | CID 172677155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Venlafaxine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Venlafaxine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and isotopic labeling of Venlafaxine-d4. Venlafaxine (B1195380) is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its major active metabolite is O-desmethylvenlafaxine (ODV).[2][3] Isotopically labeled analogs, such as this compound, are essential internal standards for quantitative bioanalytical studies, including drug metabolism and pharmacokinetic (DMPK) research, typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This document outlines a robust synthetic pathway, provides detailed experimental protocols, and presents key analytical data for the characterization of the final deuterated compound. The deuterium (B1214612) labels are strategically incorporated into the N,N-dimethyl moiety, a known site of metabolic activity, to ensure co-elution with the unlabeled analyte while providing a distinct mass shift for accurate quantification.[6]
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step process starting from the commercially available precursor, 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol. The initial step involves the reduction of the nitrile group to a primary amine. The second and final step is a deuteromethylation reaction to install the two methyl-d2 groups, yielding the target compound, this compound.
The overall workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound from a nitrile precursor.
Experimental Protocols
The following protocols are adapted from established synthetic methods for venlafaxine and modified for the incorporation of deuterium.[7]
Step 1: Synthesis of 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (Intermediate)
-
Reaction Setup: In a suitable autoclave vessel, charge 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol (1.0 equivalent) and 10% Palladium on Carbon (5-10% w/w).
-
Solvent Addition: Add glacial acetic acid as the solvent (10-15 volumes).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 10-15 kg/cm ².
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a bed of Celite to remove the palladium catalyst, washing the filter cake with acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound via Reductive Deuteromethylation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (1.0 equivalent) from the previous step.
-
Reagent Addition: Add formic acid-d (DCOOD, >98% D; 2.5 equivalents). To this solution, add paraformaldehyde-d2 ((CD₂O)n, >98% D; 2.5 equivalents) portion-wise to control the initial effervescence.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully dilute with water.
-
Basify the aqueous solution to a pH of >10 using a 40-50% sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound free base as an oil.
-
-
Final Product Preparation (Optional Hydrochloride Salt):
-
Dissolve the crude oily residue in a minimal amount of a suitable solvent like isopropyl alcohol.
-
Acidify the solution by bubbling dry HCl gas or adding a solution of HCl in isopropanol (B130326) until the pH is approximately 2.[7]
-
The this compound hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum to yield the final product.
-
Data Presentation and Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following tables summarize the key physicochemical properties and expected analytical data.
Table 1: Physicochemical Properties of Venlafaxine and this compound
| Property | Venlafaxine (Unlabeled) | This compound (Labeled) | Data Source(s) |
| Molecular Formula | C₁₇H₂₇NO₂ | C₁₇H₂₃D₄NO₂ | [8][9] |
| Molecular Weight | 277.40 g/mol | 281.43 g/mol | [8][9] |
| CAS Number | 93413-69-5 | Not Available | [8] |
Table 2: Expected Mass Spectrometry Data (Electron Ionization)
Mass spectrometry is the definitive technique for confirming isotopic incorporation. A mass shift of +4 Da is expected for the molecular ion, and a +4 Da shift is also expected for fragments containing the N,N-dimethyl-d4 group.
| Ion | Venlafaxine (m/z) | This compound (Expected m/z) | Description |
| [M]⁺ | 277.2 | 281.2 | Molecular Ion |
| [M-H₂O]⁺ | 259.2 | 263.2 | Loss of water from cyclohexanol |
| Key Fragment | 58.1 | 62.1 | [CH₂=N(CH₃)₂]⁺ vs. [CH₂=N(CD₂)₂]⁺ |
Data for unlabeled Venlafaxine is based on publicly available spectra.[9][10][11]
Table 3: Expected ¹H NMR Spectral Data Comparison (in CDCl₃)
The ¹H NMR spectrum provides clear evidence of deuteration by the absence of the proton signal corresponding to the labeled positions.
| Proton Assignment | Venlafaxine (δ, ppm) | This compound (Expected δ, ppm) | Description |
| Ar-OCH₃ | ~3.81 (s, 3H) | ~3.81 (s, 3H) | Methoxy group protons |
| N(CH₃)₂ | ~2.25 (s, 6H) | Signal Absent | N,N-dimethyl protons are replaced by deuterium |
| Cyclohexyl-H | ~1.2 - 1.8 (m, 10H) | ~1.2 - 1.8 (m, 10H) | Cyclohexyl ring protons |
| Ar-H | ~6.85 (d, 2H), ~7.15 (d, 2H) | ~6.85 (d, 2H), ~7.15 (d, 2H) | Aromatic protons |
| Other Aliphatic-H | ~2.5 - 3.2 (m, 3H) | ~2.5 - 3.2 (m, 3H) | CH and CH₂ protons |
Chemical shifts for unlabeled Venlafaxine are based on published data.[8][12]
Table 4: Typical Yield and Purity Data
| Parameter | Expected Value | Notes |
| Overall Yield | 50 - 65% | Based on published yields for similar non-deuterated syntheses.[7][13] |
| Chemical Purity | >98% | As determined by HPLC. |
| Isotopic Purity | >98% | As determined by LC-MS/MS. This is dependent on the isotopic purity of the deuterated reagents. |
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Venlafaxine [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0005016) [hmdb.ca]
- 13. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
The Gold Standard in Bioanalysis: A Technical Guide to Venlafaxine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role and mechanism of action of Venlafaxine-d4 as an internal standard in the quantitative bioanalysis of venlafaxine (B1195380). We will delve into the core principles of isotopic dilution, provide detailed experimental protocols, and present quantitative data that underscores the superiority of using a deuterated internal standard for achieving accurate, precise, and robust analytical results.
The Core Principle: Why a Deuterated Internal Standard?
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting analytical variability. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This compound, a stable isotope-labeled (SIL) analog of venlafaxine, is considered the "gold standard" for this purpose.
The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry . By introducing a known amount of this compound into the sample at the earliest stage, it acts as a chemical and physical surrogate for the endogenous, non-labeled venlafaxine (the analyte).
Key characteristics of this compound as an ideal internal standard:
-
Near-Identical Physicochemical Properties: The substitution of four hydrogen atoms with deuterium (B1214612) results in a negligible change in the chemical properties of the molecule. This ensures that this compound exhibits virtually identical behavior to venlafaxine during sample extraction, chromatography, and ionization.
-
Co-elution with the Analyte: Due to its similar properties, this compound co-elutes with venlafaxine from the liquid chromatography column. This is crucial for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source.
-
Mass Distinguishability: Despite their chemical similarity, this compound has a higher mass than venlafaxine. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling independent quantification of each.
By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations that occur during the analytical process, such as incomplete extraction, injection volume variability, or ion suppression, will affect both compounds equally and thus be canceled out. This results in a highly accurate and precise measurement of the analyte's concentration.
Quantitative Data Presentation
The use of a deuterated internal standard like Venlafaxine-d6 (a close analog to -d4) significantly enhances the performance of a bioanalytical method. The following tables summarize the validation data from a UPLC-MS/MS method for the determination of venlafaxine in rat plasma, demonstrating the high level of accuracy and precision achieved.
Table 1: Linearity and Recovery of Venlafaxine and its Metabolite using a Deuterated Internal Standard
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |
| Venlafaxine (VEN) | 5 - 2000 | 0.998 | 85.2 ± 3.1 |
| O-desmethylvenlafaxine (ODV) | 5 - 2000 | 0.997 | 82.5 ± 2.8 |
| Venlafaxine-d6 (IS) | - | - | 88.8 |
Data adapted from a UPLC-MS/MS method for the determination of venlafaxine and its metabolite in rat plasma. The recovery of Venlafaxine-d6 was determined at a single concentration.
Table 2: Accuracy and Precision of the Bioanalytical Method
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| VEN | 20 (LQC) | 3.5 | 102.5 | 4.1 | 103.2 |
| 400 (MQC) | 2.8 | 101.8 | 3.2 | 102.1 | |
| 1600 (HQC) | 2.1 | 100.9 | 2.5 | 101.5 | |
| ODV | 20 (LQC) | 4.2 | 103.1 | 4.8 | 104.0 |
| 400 (MQC) | 3.1 | 102.3 | 3.6 | 102.9 | |
| 1600 (HQC) | 2.5 | 101.4 | 2.9 | 102.0 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. %RSD: Percent Relative Standard Deviation.
Experimental Protocols
This section provides a detailed methodology for the quantification of venlafaxine in plasma using solid-phase extraction (SPE) and UPLC-MS/MS, with Venlafaxine-d6 as the internal standard.
Materials and Reagents
-
Venlafaxine and Venlafaxine-d6 reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Oasis HLB SPE cartridges
-
Drug-free plasma for calibration standards and quality controls
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine and Venlafaxine-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality controls.
-
Internal Standard Spiking Solution (50 µg/mL): Prepare a working solution of Venlafaxine-d6 in a 50:50 methanol:water mixture.
Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of plasma sample, add 20 µL of the Venlafaxine-d6 internal standard working solution and vortex.
-
Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm)
-
Mobile Phase: Isocratic elution with 20:80 (v/v) water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 7 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |
| Venlafaxine (VEN) | 278.3 | 121.1 | 27 | 24 |
| Venlafaxine-d6 (IS) | 284.4 | 121.0 | 12 | 42 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Bioanalytical workflow for Venlafaxine quantification.
Caption: Rationale for using a deuterated internal standard.
Caption: Venlafaxine's mechanism of action as an SNRI.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of venlafaxine. Its mechanism of action is predicated on the near-perfect emulation of the analyte's behavior throughout the analytical workflow, coupled with its mass-based distinguishability. This allows for the effective normalization of experimental variability, leading to the generation of highly accurate and precise quantitative data. The adoption of deuterated internal standards is a critical component of robust and reliable bioanalytical method development, ensuring data integrity for pharmacokinetic, toxicokinetic, and clinical studies.
Isotopic stability of deuterium in Venlafaxine-d4
An In-depth Technical Guide to the Isotopic Stability of Deuterium (B1214612) in Venlafaxine-d4
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other mood disorders.[1][2] Its therapeutic action is primarily mediated through its active metabolite, O-desmethylvenlafaxine (ODV). The metabolic conversion of venlafaxine to ODV is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][3] This metabolic pathway is a significant determinant of the drug's pharmacokinetic variability among patients.
The development of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, is a strategic approach to improve a drug's metabolic profile.[4] This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5][6] this compound, a deuterated analog of venlafaxine, is designed to modulate its metabolism, potentially leading to a more consistent pharmacokinetic profile, improved half-life, and reduced dosage frequency.[5][]
A critical prerequisite for the successful development of any deuterated drug is the isotopic stability of the deuterium labels. The C-D bonds must be stable and resistant to back-exchange with protons from the physiological environment under various conditions. This guide provides a comprehensive technical overview of the isotopic stability of deuterium in this compound, detailing the underlying principles, experimental methodologies for its assessment, and data interpretation.
The Kinetic Isotope Effect and Metabolic Pathways
The primary rationale for developing deuterated drugs lies in the kinetic isotope effect. The C-D bond has a lower vibrational frequency and a lower zero-point energy than the C-H bond, requiring more energy to break. This makes the C-D bond approximately 6 to 10 times more stable than the C-H bond against enzymatic cleavage.[6] When deuterium is placed at a site of metabolic oxidation, the rate of that metabolic reaction can be significantly reduced.[6][]
Venlafaxine has two primary metabolic pathways:
-
O-demethylation: Conversion to the active metabolite ODV, mediated by CYP2D6. This is the major metabolic pathway.[3][8]
-
N-demethylation: Conversion to a less active metabolite, N-desmethylvenlafaxine (NDV), mediated by CYP3A4.[3]
In this compound, the deuterium atoms are typically placed on the N-dimethyl or O-methyl groups, which are the primary sites of metabolism. By replacing C-H bonds with stronger C-D bonds at these positions, the rates of N- and O-demethylation are expected to decrease, altering the drug's pharmacokinetic profile.
Experimental Protocols for Isotopic Stability Assessment
The stability of the deuterium label is paramount. If deuterium atoms exchange with hydrogen in vivo, the therapeutic advantages of deuteration are lost. The C-D bonds in this compound, being non-acidic aliphatic bonds, are inherently stable. However, this stability must be confirmed empirically through rigorous testing.
In Vitro Stability in Simulated Biological Fluids
This experiment assesses the stability of this compound under conditions mimicking the gastrointestinal tract and systemic circulation.
Methodology:
-
Preparation of Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin) according to USP standards. Obtain pooled human plasma.
-
Incubation: Spike this compound into each matrix (SGF, SIF, and plasma) to a final concentration of 1 µg/mL. Incubate samples in a shaking water bath at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Sample Preparation: Immediately stop the reaction by protein precipitation. Add 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Venlafaxine-d6) to the aliquots. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method.
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor the mass transitions for this compound (parent drug), Venlafaxine-d0 (fully back-exchanged), and intermediate isotopologues.
-
-
Data Analysis: Quantify the peak area of this compound at each time point relative to the internal standard. Calculate the percentage of deuterium retention by comparing the mass spectra against a time-zero reference standard.
Forced Degradation Studies
These studies subject the drug to extreme chemical conditions to accelerate degradation and assess isotopic stability under stress.
Methodology:
-
Stress Conditions: Prepare solutions of this compound (approx. 1 mg/mL) and expose them to the following conditions as per ICH guidelines:
-
Acid Hydrolysis: 1N HCl at 80°C for 24 hours.
-
Base Hydrolysis: 1N NaOH at 80°C for 24 hours.
-
Oxidation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Neutralization: After exposure, neutralize the acidic and basic samples to an appropriate pH.
-
Analysis: Dilute the samples and analyze using the same stability-indicating LC-MS/MS method described above to separate the parent drug from any degradants.
-
Data Analysis: Determine the percentage of degradation. For the remaining parent drug, analyze the mass spectrum to determine the percentage of deuterium retention. Characterize major degradation products to see if deuterium loss is part of a degradation pathway. Studies on non-deuterated venlafaxine show it is susceptible to degradation under acidic conditions.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of venlafaxine compared with other antidepressants and placebo in the treatment of major depression | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. scispace.com [scispace.com]
- 10. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mass Shift: A Technical Guide to Venlafaxine-d4 versus Venlafaxine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of utilizing Venlafaxine-d4 as an internal standard in the quantitative analysis of the antidepressant drug Venlafaxine (B1195380) via mass spectrometry. By delving into the core concepts of isotope labeling, mass shift, and fragmentation patterns, this document provides a comprehensive resource for researchers and professionals in the field of drug metabolism and pharmacokinetics (DMPK).
The Principle of Isotopic Labeling and Mass Shift
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving high accuracy and precision. This compound, a deuterated analog of Venlafaxine, serves this critical role. The incorporation of four deuterium (B1214612) (²H) atoms in place of hydrogen (¹H) atoms results in a predictable increase in the molecular weight of the molecule.
The mass of a deuterium atom is approximately 2.014 atomic mass units (amu), while hydrogen is approximately 1.008 amu. This difference of ~1.006 amu per deuterium atom leads to a nominal mass shift of +4 Da for this compound compared to unlabeled Venlafaxine. This distinct mass difference allows the mass spectrometer to differentiate between the analyte (Venlafaxine) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, such as extraction recovery and chromatographic retention time.
Quantitative Data Summary
The following tables summarize the key quantitative data for Venlafaxine and its deuterated analog, Venlafaxine-d6, which serves as a proxy for understanding the mass shift of this compound. The principles of fragmentation and mass shift are directly comparable. The mass-to-charge ratios (m/z) for the protonated precursor ions and their major product ions are presented.
Table 1: Molecular Properties of Venlafaxine and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 |
| This compound | C₁₇H₂₃D₄NO₂ | 281.43 |
Table 2: Mass Spectrometric Transitions for Venlafaxine and Venlafaxine-d6 (as a proxy for -d4)
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Venlafaxine | 278.2 - 278.3 | 121.1 | 58.1 |
| Venlafaxine-d6 | 284.2 | 121.0 | 64.1 |
Note: The m/z values can vary slightly depending on the instrument and calibration.
Fragmentation Analysis and the Origin of Mass Shift
In tandem mass spectrometry (MS/MS), the precursor ion is fragmented to produce characteristic product ions. Understanding the fragmentation pathway is crucial for interpreting the mass shift of the deuterated internal standard.
-
Venlafaxine Fragmentation: The protonated Venlafaxine molecule ([M+H]⁺ at m/z 278.2) primarily fragments into two major product ions.[1]
-
m/z 121.1: This ion corresponds to the 4-methoxybenzyl moiety, resulting from the cleavage of the bond between the ethyl side chain and the cyclohexanol (B46403) ring.
-
m/z 58.1: This ion is the dimethyl-methylene-ammonium ion, formed by a cleavage alpha to the nitrogen atom.[1]
-
-
This compound Fragmentation and Mass Shift: The positions of the deuterium atoms on the this compound molecule dictate which fragment ions will exhibit a mass shift. Typically, deuteration occurs on the N-dimethyl group for stability. Assuming the four deuterium atoms are located on one of the N-methyl groups and the adjacent methylene (B1212753) group is not feasible. A more common labeling pattern for a d4 analog would involve deuteration of the N-methyl groups (two deuterium atoms on each). However, commercially available standards are more commonly d3, d6, or d7. For the purpose of this guide, we will consider the fragmentation of Venlafaxine-d6, where the six deuterium atoms are located on the two N-methyl groups.[1]
-
Precursor Ion [M+H]⁺: The precursor ion of Venlafaxine-d6 is observed at m/z 284.2, reflecting the addition of six deuterium atoms.[1]
-
Product Ion m/z 121.0: The 4-methoxybenzyl fragment does not contain the N-dimethyl group, and therefore, its m/z remains unchanged at 121.0.[1]
-
Product Ion m/z 64.1: The dimethyl-methylene-ammonium fragment contains both N-methyl groups. With six deuterium atoms, its mass increases by 6 Da, resulting in an m/z of 64.1.[1]
-
This differential fragmentation pattern, where one product ion retains the mass shift and the other does not, provides high specificity for the multiple reaction monitoring (MRM) transitions used in quantitative analysis.
Experimental Protocol: LC-MS/MS Analysis of Venlafaxine
This section provides a representative, detailed methodology for the simultaneous quantification of Venlafaxine and this compound in human plasma.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Ramp to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Venlafaxine: 278.2 → 121.1
-
This compound (hypothetical): 282.2 → 121.1 and/or 282.2 → 62.1 (depending on labeling)
-
Venlafaxine-d6 (proxy): 284.2 → 64.1[1]
-
-
Collision Gas: Argon.
-
Ion Source Parameters: Optimized for the specific instrument, but typically include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the analysis of Venlafaxine.
Caption: Major metabolic pathways of Venlafaxine.
This guide provides a comprehensive overview of the mass shift of this compound relative to Venlafaxine and its application in quantitative mass spectrometry. By understanding these principles and following a robust experimental protocol, researchers can achieve reliable and accurate measurements of Venlafaxine in various biological matrices.
References
Venlafaxine-d4 supplier and certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on Venlafaxine-d4, a deuterated internal standard for the quantitative analysis of venlafaxine (B1195380). It is intended for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring. This guide covers the typical specifications found in a Certificate of Analysis and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Certificate of Analysis: this compound
A Certificate of Analysis (CoA) is a critical document that ensures the quality and purity of a chemical standard. The following table summarizes the typical data provided for this compound.
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (MS) | Conforms to structure | Conforms |
| Chemical Purity (HPLC) | ≥98% | 99.5% |
| Isotopic Purity (MS) | ≥99% Deuterium | 99.7% |
| Deuterium Incorporation | ≥99% | Conforms |
| Solubility | Soluble in Methanol, DMSO | Conforms |
| Storage Condition | -20°C, desiccated | Conforms |
Experimental Protocol: Quantification of Venlafaxine in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the quantification of venlafaxine in human plasma using this compound as an internal standard. This method is based on established bioanalytical techniques.[1][2][3]
Materials and Reagents
-
Venlafaxine analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Venlafaxine: m/z 278.2 -> 121.1
-
This compound: m/z 282.2 -> 125.1
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway related to venlafaxine's mechanism of action.
Caption: Bioanalytical workflow for venlafaxine quantification.
Caption: Venlafaxine's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of Venlafaxine and Its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of venlafaxine (B1195380), a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI), and its deuterated analogs. The document details the drug's mechanism of action, pharmacodynamic and pharmacokinetic profiles, metabolic pathways, and the impact of deuteration on its properties. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes to support advanced research and development.
Mechanism of Action
Venlafaxine is a synthetic phenethylamine (B48288) bicyclic derivative that functions as a potent inhibitor of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1][2] Its therapeutic effect in treating major depressive disorder, anxiety, and panic disorders is primarily attributed to this dual-action mechanism.[3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) at the presynaptic terminal, venlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4][5]
The drug exhibits a dose-dependent affinity for these transporters. At lower therapeutic doses (around 75 mg/day), it primarily inhibits serotonin reuptake, functioning similarly to a selective serotonin reuptake inhibitor (SSRI).[6][7] As the dosage increases (to 150-225 mg/day and higher), its inhibition of norepinephrine reuptake becomes more pronounced.[1][6] At high doses, venlafaxine also weakly inhibits the reuptake of dopamine.[1][8] Unlike tricyclic antidepressants (TCAs), venlafaxine has a negligible affinity for muscarinic, histaminergic, or alpha-1 adrenergic receptors, resulting in a more favorable side-effect profile.[8][9]
Signaling Pathways
The increase in synaptic serotonin and norepinephrine levels initiated by venlafaxine triggers downstream intracellular signaling cascades that are believed to contribute to its long-term therapeutic effects, including neuroplasticity and the expression of neurotrophic factors.[5] Chronic treatment with venlafaxine has been shown to activate pathways such as the MAPK-ERK1/2 and PI3K-AKT signaling cascades in the hippocampus.[10] These pathways are crucial for cell survival, growth, and synaptic plasticity. Activation of these cascades can lead to the phosphorylation of the CREB (cAMP response element-binding protein) and an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), both of which are implicated in the amelioration of depressive symptoms.[10]
Pharmacodynamic Profile
The pharmacodynamic properties of venlafaxine are defined by its binding affinity for monoamine transporters. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding. Venlafaxine has a roughly 30-fold higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[8][11]
Table 1: Venlafaxine Binding Affinity for Human Monoamine Transporters
| Transporter | Kᵢ (nM) | Reference(s) |
|---|---|---|
| Serotonin (SERT) | 82 | [11][12] |
| Norepinephrine (NET) | 2480 |[11][12] |
Kᵢ values represent the concentration of the drug required to occupy 50% of the transporters in vitro.
Pharmacokinetic Profile
Venlafaxine is well-absorbed after oral administration, with an absolute bioavailability of approximately 45% due to extensive first-pass metabolism.[5][8] It is primarily metabolized in the liver by the CYP2D6 enzyme to its major active metabolite, O-desmethylvenlafaxine (ODV), which is pharmacologically equipotent to the parent compound.[1][13]
Table 2: Pharmacokinetic Parameters of Venlafaxine and ODV (Immediate-Release)
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference(s) |
|---|---|---|---|
| Tₘₐₓ (hours) | ~2.0 - 3.0 | ~3.0 | [5][8] |
| Elimination Half-Life (t½) | 5 ± 2 hours | 11 ± 2 hours | [5][8] |
| Apparent Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg | [8] |
| Apparent Plasma Clearance | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg | [8] |
| Plasma Protein Binding | 27% | 30% | [1][8] |
| Bioavailability | ~45% | N/A |[5][8] |
Values are presented as mean ± standard deviation. Tₘₐₓ for extended-release formulations is longer (5.5 to 9 hours).[5]
Metabolism
Venlafaxine undergoes extensive hepatic metabolism. The primary and most significant metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), a reaction catalyzed almost exclusively by the CYP2D6 isoenzyme.[8][14] This pathway is subject to genetic polymorphism; individuals who are "poor metabolizers" for CYP2D6 have higher plasma concentrations of venlafaxine and lower concentrations of ODV.[13][15]
Minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV), which is catalyzed by CYP3A4, CYP2C9, and CYP2C19.[8][14] Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[14] Ultimately, about 87% of a venlafaxine dose is excreted in the urine as either unchanged venlafaxine (5%), unconjugated ODV (29%), conjugated ODV (26%), or other minor metabolites.[5][8]
Deuterated Analogs of Venlafaxine
Deuterated drugs are small molecules where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[16] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to the kinetic isotope effect , this stronger bond can significantly slow the rate of metabolic reactions that involve the cleavage of that bond.[16][17] This modification can lead to an improved pharmacokinetic profile, including a longer half-life, reduced metabolic variability, and potentially a better safety profile by altering the formation of metabolites.[17][18]
For venlafaxine, deuteration has been strategically applied to the O-methyl group, the primary site of metabolism by CYP2D6.[19] An example of such an analog is SD-254.[20] By slowing the rate of O-demethylation, these analogs aim to prolong the drug's half-life and reduce the peak-to-trough fluctuations in plasma concentrations.
Table 3: Comparative Pharmacokinetic Profile of Venlafaxine and its Deuterated Analog
| Parameter | Venlafaxine | Deuterated Venlafaxine (e.g., SD-254) | Rationale / Expected Outcome | Reference(s) |
|---|---|---|---|---|
| Metabolism Site | O-demethylation via CYP2D6 | O-demethylation via CYP2D6 | Deuterium substitution at the O-methyl group | [19] |
| Metabolic Rate | Standard | Slower | Kinetic Isotope Effect slows C-D bond cleavage | [2][17] |
| Half-Life (t½) | ~5 hours | Longer | Reduced rate of metabolic clearance | [20] |
| Side Effects | Standard profile | Potentially fewer | Smoother plasma concentration profile |[20] |
Detailed Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of a test compound (e.g., venlafaxine) for a specific transporter (e.g., SERT or NET) using a competitive radioligand binding assay.[21][22]
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀), and from this, to calculate the inhibition constant (Kᵢ).
Materials:
-
Target Source: Membrane preparations from cells recombinantly expressing the human SERT or NET.
-
Radioligand: A high-affinity ligand for the target, labeled with a radioisotope (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET).[21]
-
Test Compound: Venlafaxine, dissolved and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., fluoxetine (B1211875) for SERT) to saturate all specific binding sites.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate salts.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of the test compound. Three sets of tubes are prepared:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membrane + Radioligand + High concentration of non-labeled ligand.
-
Competition: Membrane + Radioligand + Test Compound (at each dilution).
-
-
Equilibration: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. This typically yields a sigmoidal curve.
-
Determine IC₅₀: Use non-linear regression analysis to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.[21]
-
Protocol: Determination of Pharmacokinetic Parameters
This protocol describes a general methodology for determining key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) following oral administration of a compound to an animal model (e.g., rats or dogs).[23][24]
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound.
Materials:
-
Test Compound: Venlafaxine or its deuterated analog.
-
Animal Model: e.g., Sprague-Dawley rats.
-
Dosing Vehicle: An appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Blood Collection Supplies: Syringes, capillary tubes, anticoagulant-coated collection tubes (e.g., EDTA).
-
Analytical Instrument: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for quantifying drug concentrations in plasma.
Procedure:
-
Acclimatization and Dosing: Acclimate animals to the facility conditions. Administer a single dose of the test compound via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein or jugular vein).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma.
-
Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the extracted samples using the LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of the drug versus time.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the concentration-time data.[25]
-
Cₘₐₓ (Maximum Concentration): The highest observed concentration.
-
Tₘₐₓ (Time to Cₘₐₓ): The time at which Cₘₐₓ is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.
-
t½ (Elimination Half-Life): Calculated as 0.693 / kₑₗ, where kₑₗ is the terminal elimination rate constant.
-
CL/F (Apparent Total Clearance): Calculated as Dose / AUC.
-
Vd/F (Apparent Volume of Distribution): Calculated as (Dose / AUC) / kₑₗ.
-
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]
- 3. Venlafaxine (Effexor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. preskorn.com [preskorn.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacotherapeutic profile of venlafaxine | European Psychiatry | Cambridge Core [cambridge.org]
- 10. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. Deuterated drug - Wikipedia [en.wikipedia.org]
- 17. neulandlabs.com [neulandlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Estimation of pharmacokinetic parameters | PPTX [slideshare.net]
- 25. Pharmacokinetics - Wikipedia [en.wikipedia.org]
Solubility Profile of Venlafaxine-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Venlafaxine-d4 in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document combines available data for the closely related Venlafaxine-d6, qualitative information, and data for non-deuterated Venlafaxine to offer a thorough understanding for research and development purposes.
Introduction to this compound
This compound is a deuterated analog of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. The incorporation of deuterium (B1214612) at specific molecular positions can modify the pharmacokinetic profile of the drug, potentially offering advantages in terms of metabolic stability and half-life. Understanding the solubility of this compound in organic solvents is crucial for its use as an analytical standard, in formulation development, and for various in vitro and in vivo studies.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Venlafaxine-d6 hydrochloride in selected organic solvents. For comparative purposes, solubility information for the non-deuterated Venlafaxine and its active metabolite, O-desmethylvenlafaxine, is also included.
| Compound | Solvent | Solubility | Citation |
| Venlafaxine-d6 hydrochloride | Methanol | 100 µg/mL | [1] |
| Venlafaxine-d6 hydrochloride | DMSO | 10 mg/mL | [2] |
| Venlafaxine | DMSO | 55 mg/mL | [3] |
| Venlafaxine hydrochloride | DMSO | Soluble to 50 mM | [4] |
| (±)-O-Desmethyl venlafaxine | Ethanol | ~0.10 mg/mL | [5] |
| (±)-O-Desmethyl venlafaxine | DMSO | ~0.25 mg/mL | [5] |
| (±)-O-Desmethyl venlafaxine | Dimethylformamide (DMF) | ~5 mg/mL | [5] |
| (±)-N-desmethyl Venlafaxine (hydrochloride) | Chloroform, Methanol, DMSO | Slightly soluble | [6] |
Note: The solubility of Venlafaxine and its analogs can be influenced by factors such as the salt form, polymorphic form, temperature, and the purity of both the solute and the solvent.
Experimental Protocol for Solubility Determination
A generalized experimental protocol for determining the solubility of this compound in an organic solvent is provided below. This method is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, DMSO, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
References
Methodological & Application
Application Note: High-Throughput Quantification of Venlafaxine in Human Plasma by LC-MS/MS using Venlafaxine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venlafaxine (B1195380) in human plasma. The method utilizes Venlafaxine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Therapeutic drug monitoring and pharmacokinetic studies of venlafaxine are crucial for optimizing dosage regimens and ensuring patient safety and efficacy. LC-MS/MS has become the gold standard for bioanalytical testing due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of venlafaxine in human plasma using a straightforward sample preparation technique followed by rapid LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Venlafaxine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve venlafaxine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
Working Standard Solutions:
-
Prepare serial dilutions of the venlafaxine stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 500 ng/mL.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of human plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine | 278.3 | 121.1 | 20 |
| This compound | 282.3 (Predicted) | 121.1 | 22 |
Note: The MRM transition for this compound is predicted based on the fragmentation pattern of venlafaxine. The optimal collision energy should be determined experimentally.
Results and Discussion
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Linearity: The calibration curve was linear over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) of >0.995.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.560 |
| 250 | 6.400 |
| 500 | 12.850 |
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.5 | 102.3 | 5.1 | 101.5 |
| MQC | 75 | 3.1 | 98.7 | 3.8 | 99.2 |
| HQC | 400 | 2.8 | 100.5 | 3.5 | 100.8 |
Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio of >10 and acceptable precision and accuracy.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of venlafaxine.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of venlafaxine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method meets typical requirements for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy.
Application Note: Quantitative Analysis of Venlafaxine in Human Plasma by LC-MS/MS using Venlafaxine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Therapeutic drug monitoring (TDM) of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine and ODV in human plasma. The use of a stable isotope-labeled internal standard, Venlafaxine-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Principle
This method involves the extraction of venlafaxine, ODV, and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to determine the concentration of the analyte in the sample by referencing a calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for the analysis of venlafaxine, compiled from various validated LC-MS/MS methods.
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference |
| Linear Range | 1.0 - 500 ng/mL | 2.0 - 600 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.0 ng/mL | [2][3] |
| Intra-day Precision (%CV) | < 10.1% | < 12.6% | [2][3] |
| Inter-day Precision (%CV) | < 10.1% | < 12.6% | [2][3] |
| Accuracy (%RE / %Bias) | within ±10.0% | -9.8 to +3.9% | [2][3] |
| Recovery | ~96% | ~82% | [1][4] |
Experimental Protocols
Materials and Reagents
-
Venlafaxine Hydrochloride (Reference Standard)
-
O-desmethylvenlafaxine (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18) or Protein Precipitation Reagents (e.g., Acetonitrile) or Liquid-Liquid Extraction Solvents (e.g., Methyl tert-butyl ether)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
Sample Preparation (Example using Protein Precipitation)
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| O-desmethylvenlafaxine | 264.3 | 58.1 |
| This compound | 282.2 | 62.1 |
Note: The optimal MRM transition for this compound may vary slightly depending on the specific deuteration pattern. The transition m/z 284.2 → 64.1 has been reported for Venlafaxine-d6.
Workflow and Pathway Diagrams
Caption: Experimental workflow for venlafaxine analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Venlafaxine in Human Urine using Venlafaxine-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of venlafaxine (B1195380) in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Venlafaxine-d4 is employed as an internal standard to ensure accuracy and precision.
Introduction
Venlafaxine is an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class used to treat major depressive disorder, anxiety, and panic disorders. Monitoring its concentration in biological fluids like urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable method for accurate quantification. This protocol details two common extraction methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of methods for the quantification of venlafaxine in biological matrices using LC-MS/MS. While specific values may vary between laboratories and instrumentation, this table provides a general overview of expected method performance.
| Parameter | Typical Value | Matrix |
| Linearity Range | 1 - 1000 ng/mL | Plasma/Urine |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | Plasma/Urine |
| Recovery | > 70% | Plasma |
| Inter-day Precision (%CV) | < 15% | Plasma |
| Inter-day Accuracy (%Bias) | ± 15% | Plasma |
Experimental Protocols
Materials and Reagents
-
Venlafaxine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
Two alternative methods for sample preparation are provided below.
Method 1: Liquid-Liquid Extraction (LLE)
-
Pipette 1.0 mL of urine sample into a clean glass tube.
-
Add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample to a pH > 9.
-
Vortex for 10 seconds.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
-
Pipette 1.0 mL of urine sample into a clean tube.
-
Add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1.0 mL of 2% formic acid in water to acidify the sample.
-
Vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol followed by 2 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| This compound | 282.2 | 58.1 or 62.1* |
*The exact product ion for this compound may vary depending on the position of the deuterium (B1214612) labels. The transition should be optimized by direct infusion of the standard.
Diagrams
Caption: Analytical workflow for venlafaxine quantification in urine.
Caption: Principle of internal standard quantification.
Application Notes: Solid-Phase Extraction of Venlafaxine and Venlafaxine-d4 from Human Plasma
These application notes provide a detailed protocol for the extraction of venlafaxine (B1195380) and its deuterated internal standard, venlafaxine-d4, from human plasma using solid-phase extraction (SPE). This method is suitable for the quantitative analysis of venlafaxine in clinical and research settings, particularly for therapeutic drug monitoring and pharmacokinetic studies. The protocol is designed to be used in conjunction with a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma.[1][2][3] It offers advantages over liquid-liquid extraction by being less labor-intensive, using smaller volumes of organic solvents, and providing high recovery and sample purity.[1] Various SPE sorbents have been utilized for venlafaxine extraction, including C1, C2, C8, C18, hydrophilic-lipophilic balanced (HLB), cyanopropyl (CN), and phenyl (PH) phases.[1] This protocol focuses on a common reversed-phase SPE method using C18 cartridges, which has been shown to be effective for venlafaxine.[4]
The following sections detail the necessary reagents, equipment, and a step-by-step protocol for the SPE procedure. Additionally, a summary of expected performance characteristics is provided based on published literature.
Experimental Protocol: SPE for Venlafaxine and this compound
This protocol outlines the procedure for the solid-phase extraction of venlafaxine and its internal standard, this compound, from human plasma samples.
1. Materials and Reagents
-
Venlafaxine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (2% aqueous)
-
Deionized water (18 MΩ·cm)
-
Human plasma (blank, collected in EDTA or heparin tubes)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the same diluent.
-
2% Ammonium Hydroxide: Prepare by diluting a concentrated ammonium hydroxide solution with deionized water.
3. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
For each 1 mL of plasma, add a specific volume of the internal standard working solution (this compound). The final concentration of the internal standard should be appropriate for the analytical method (e.g., 50 ng/mL).
-
Vortex the samples for 30 seconds.
-
Add 100 µL of 2% aqueous ammonia (B1221849) to the plasma sample.[4]
-
Vortex again for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
4. Solid-Phase Extraction Procedure
-
Column Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove interfering substances. Some protocols suggest a 30% methanol solution for better results.[1]
-
Dry the cartridges under vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes or an autosampler vial rack inside the manifold.
-
Elute the analytes (venlafaxine and this compound) from the cartridges with 1 mL of methanol.[4]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS analysis.
-
Vortex briefly and transfer to autosampler vials for analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in the literature for the analysis of venlafaxine using SPE followed by LC-MS or HPLC.
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Internal Standard | Reference |
| Linearity Range | 3-300 ng/mL | 6-600 ng/mL | Escitalopram | [5] |
| 1-1000 ng/mL | - | Citalopram | [1] | |
| 10-1000 ng/mL | - | - | [4] | |
| Recovery | > 92% | > 93% | Citalopram (97%) | [1] |
| 95.9% | 81.7% | Escitalopram | [5] | |
| > 50% | - | - | [4] | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | - | Clozapine | [6] |
| 10 ng/mL | - | - | [4] | |
| 3 ng/mL | 6 ng/mL | Escitalopram | [5] | |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.3 ng/mL | Citalopram | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for venlafaxine and this compound.
Caption: Workflow for the solid-phase extraction of venlafaxine.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Venlafaxine in Human Plasma using Liquid-Liquid Extraction Coupled with HPLC-UV
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Therapeutic drug monitoring of venlafaxine and its active metabolite, O-desmethylvenlafaxine, is crucial for optimizing dosage regimens and ensuring patient safety. Liquid-liquid extraction (LLE) is a robust and effective sample preparation technique for the analysis of venlafaxine in biological matrices.[2][3] This application note provides a detailed protocol for the extraction of venlafaxine from human plasma using LLE, followed by quantification using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Principle
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For basic compounds like venlafaxine, the pH of the aqueous sample (plasma) is adjusted to an alkaline pH to neutralize the charge on the molecule, thereby increasing its solubility in the organic solvent. After vortexing and centrifugation to facilitate the transfer of the analyte into the organic phase and separate the layers, the organic layer containing the analyte is removed, evaporated to dryness, and the residue is reconstituted in the mobile phase for chromatographic analysis.
Experimental Protocols
1. Materials and Reagents
-
Venlafaxine hydrochloride reference standard
-
Internal Standard (IS) solution (e.g., Haloperidol or Venlafaxine-d6)
-
Human plasma (blank and spiked)
-
Organic Solvents (HPLC grade): Hexane (B92381), Ethyl Acetate (B1210297), Isoamyl alcohol
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (for back-extraction, if needed)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Water (deionized or HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with a UV detector
-
C18 analytical column
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of venlafaxine (e.g., 1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 25-500 ng/mL).[4]
-
Plasma Sample: Thaw frozen plasma samples at room temperature.
3. Liquid-Liquid Extraction Procedure
-
Aliquoting: Pipette 500 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a specific volume of the internal standard working solution to each tube.
-
pH Adjustment: Add an appropriate volume of 1 M NaOH to each tube to adjust the pH to approximately 10. Vortex briefly.
-
Organic Solvent Addition: Add 1 mL of the extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v) to each tube.[5]
-
Extraction: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of venlafaxine into the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Final Vortexing: Vortex the reconstituted sample briefly to ensure the complete dissolution of the analyte.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-UV system for analysis.
4. HPLC-UV Conditions
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 30:70 v/v), with the pH adjusted as needed (e.g., pH 3.6).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 227 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 35°C)
Data Presentation
Table 1: Comparison of Liquid-Liquid Extraction Methods for Venlafaxine Analysis
| Sample Matrix | Extraction Solvent(s) | pH/Conditions | Recovery (%) | Analytical Method | Linearity Range | Reference |
| Serum | Not specified | Not specified | > 52% | HPLC-Fluorescence | 20-500 µg/L | [7] |
| Human Plasma | Hexane:Isoamyl alcohol (99:1 v/v) | Alkaline | ~100% (Venlafaxine), ~70% (ODV) | HPLC-UV | 1-2000 ng/mL | [4] |
| Human Plasma | Hexane:Ethyl acetate (80:20 v/v) | Not specified | > 70% | Capillary Electrophoresis-DAD | 25-500 ng/mL | [4] |
| Human Plasma | Chloroform:2-propanol:n-heptane (960:14:26 v/v/v) | Not specified | 86.4% | Not specified | 25-500 ng/mL | [2] |
| Plasma | 1-Octanol (in HF-LPME) | pH 10 | Suitable | LC-MS/MS | 5-500 ng/mL | [8] |
ODV: O-desmethylvenlafaxine HF-LPME: Hollow-Fiber Liquid-Phase Microextraction
Visualizations
Caption: Workflow for Venlafaxine Extraction.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hollow-fiber liquid-phase microextraction and chiral LC-MS/MS analysis of venlafaxine and its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Venlafaxine Quantification in Rat Plasma
This document provides detailed protocols for the three most common sample preparation techniques for the quantification of venlafaxine (B1195380) and its metabolites in rat plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are essential for cleaning up biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and reproducible results.
Protein Precipitation (PPT)
Protein Precipitation is a straightforward and rapid method for removing proteins from plasma samples. It is particularly well-suited for high-throughput screening. The principle involves adding a water-miscible organic solvent to the plasma, which reduces the salvation of proteins, causing them to precipitate.
Experimental Protocol
Materials:
-
Rat plasma sample
-
Acetonitrile (B52724) (ACN), HPLC grade (with or without 0.43% v/v formic acid)[1]
-
Internal Standard (IS) solution (e.g., Venlafaxine-d6)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
96-well collection plate (optional)
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 200-300 µL of ice-cold acetonitrile (a 2:1 or 3:1 ratio of ACN to plasma is common).[2][3] For potentially better results, use acetonitrile containing 0.43% (v/v) formic acid.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the plasma matrix based on their differential solubility in two immiscible liquid phases—typically an aqueous phase (the plasma sample) and an organic solvent. This technique generally yields a cleaner extract than PPT.
Experimental Protocol
Materials:
-
Rat plasma sample (50-100 µL)
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isoamyl alcohol (e.g., 92.5:7.5 v/v)[4][5]
-
Ammonium (B1175870) hydroxide (B78521) or other basifying agent (optional, to adjust pH)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes and tips
Procedure:
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.[4]
-
Add 10 µL of the internal standard solution.
-
(Optional) Add a small volume of ammonium hydroxide to basify the sample, which can improve the extraction efficiency of venlafaxine.
-
Add 500 µL of the organic extraction solvent (e.g., methyl tert-butyl ether).[4]
-
Vortex the mixture vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, being cautious not to aspirate any of the lower aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide the cleanest extracts, minimizing matrix effects. It involves passing the plasma sample through a solid sorbent bed that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.
Experimental Protocol
Materials:
-
Rat plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)[6]
-
SPE vacuum manifold or positive pressure processor
-
Methanol (B129727) (for conditioning and elution)[6]
-
Deionized water or buffer (for equilibration and washing)
-
2% Aqueous ammonia (B1221849) (for sample pre-treatment)[6]
-
Collection tubes or 96-well plate
Procedure:
-
Sample Pre-treatment: Spike the rat plasma sample with 2% aqueous ammonia.[6] Add the internal standard.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Allow the sample to pass through the sorbent bed slowly and completely.
-
Washing: Wash the cartridge with 1 mL of deionized water or a mild organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the venlafaxine and internal standard from the cartridge by passing 1 mL of methanol into a clean collection tube.[6]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram: Solid-Phase Extraction
Quantitative Data Summary
The choice of sample preparation technique can significantly impact the performance of the bioanalytical method. The following tables summarize key quantitative parameters reported for different methods used in the quantification of venlafaxine in plasma.
Table 1: Recovery and Matrix Effect
| Preparation Method | Analyte | Recovery (%) | Matrix Effect | Reference |
| Liquid-Liquid Extraction (MTBE) | Venlafaxine & Metabolites | > 80% | Not Significant | [7] |
| Liquid-Liquid Extraction (Hexane/Isoamyl alcohol) | Venlafaxine | ~100% | Not Specified | [5][8] |
| Solid-Phase Extraction (C18) | Venlafaxine | ≥ 50% | Not Specified | [6] |
| Solid-Phase Extraction (C1) | Venlafaxine | > 92% | Not Specified | [8] |
| Solid-Phase Extraction (MISPE) | Venlafaxine | 84% | Not Specified | [9] |
| Protein Precipitation (Acetonitrile) | Venlafaxine & Metabolites | > 96% | Minor effects observed | [10] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Preparation Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction (MTBE) | Venlafaxine | 15.0 - 6000 | 15.0 | [4] |
| Solid-Phase Extraction (C18) | Venlafaxine | 10 - 1000 | 10 | [6] |
| Solid-Phase Extraction (MISPE) | Venlafaxine | 3 - 700 | 3 | [9] |
| Protein Precipitation (Acetonitrile) | Venlafaxine & Metabolites | 5 - 800 | 5 | [10] |
Method Comparison
-
Protein Precipitation (PPT): Fastest and simplest method, but may result in significant matrix effects due to less efficient removal of endogenous components like phospholipids. It is often suitable for early-stage discovery studies.
-
Liquid-Liquid Extraction (LLE): Offers a good balance between speed, cost, and cleanliness of the final extract. It generally provides higher recovery and reduced matrix effects compared to PPT.[11]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples, leading to the lowest matrix effects and highest sensitivity.[8] However, it is the most time-consuming and expensive of the three methods and requires more significant method development.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychiatriapolska.pl [psychiatriapolska.pl]
- 9. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Venlafaxine and Venlafaxine-d4 by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of venlafaxine (B1195380) and its deuterated internal standard, venlafaxine-d4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology utilizes Multiple Reaction Monitoring (MRM) for sensitive and selective detection. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies of venlafaxine.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Accurate and reliable quantification of venlafaxine in biological samples is crucial for clinical and research purposes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.
This document outlines the key parameters for the MRM transitions of venlafaxine and this compound, along with a comprehensive experimental protocol for their analysis.
Mass Spectrometry and MRM Transitions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3] The protonated molecules of venlafaxine ([M+H]⁺) and this compound ([M+H]⁺) are selected as the precursor ions in the first quadrupole (Q1). These precursor ions are then subjected to collision-induced dissociation (CID) in the second quadrupole (Q2), and the resulting product ions are monitored in the third quadrupole (Q3).
The primary fragmentation of venlafaxine involves the cleavage of the bond between the ethyl side chain and the cyclohexanol (B46403) ring, leading to the formation of a characteristic 4-methoxybenzyl (tropylium) moiety fragment (m/z 121) and a dimethyl-methylene-ammonium ion [CH₂=N(CH₃)₂]⁺ (m/z 58).[1]
For this compound, assuming the deuterium (B1214612) labels are on the N-dimethyl groups, the precursor ion will have an m/z of 282.2. The corresponding dimethyl-methylene-ammonium fragment will incorporate the four deuterium atoms, resulting in a product ion with an m/z of 62.
Table 1: MRM Transitions and Mass Spectrometer Parameters for Venlafaxine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Venlafaxine | 278.2 | 58.1 | 35 | 200 |
| Venlafaxine | 278.2 | 121.0 | Not specified | Not specified |
| This compound (predicted) | 282.2 | 62.1 | To be optimized | 200 |
Note: The collision energy for this compound should be optimized to achieve the maximum signal intensity.
Another common deuterated internal standard for venlafaxine is venlafaxine-d6 (B1429546), where the six deuterium atoms are on the two N-methyl groups. The MRM transition for venlafaxine-d6 is m/z 284.2 → 64.1.[3]
Experimental Protocol
This protocol provides a general framework for the analysis of venlafaxine. Specific parameters may need to be optimized based on the instrumentation and matrix used.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4][5]
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE):
-
To 50 µL of rat plasma, add the internal standard.[5]
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[5]
-
Centrifuge at 12,000 rpm for 5 minutes.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
Liquid Chromatography
Table 2: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm)[5] | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[5] | 2 mM Ammonium formate (B1220265) with 0.1% formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] | Methanol[6] |
| Gradient | Binary gradient[5] | 60% B (isocratic)[6] |
| Flow Rate | 0.8 mL/min[5] | 0.300 mL/min[6] |
| Injection Volume | 5 µL | 5 µL[6] |
| Column Temperature | 40 °C | 40 °C[7] |
| Autosampler Temperature | Not specified | 10 °C[7] |
Mass Spectrometry
Table 3: Mass Spectrometer Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | To be optimized (e.g., 500 °C) |
| Ion Spray Voltage | To be optimized (e.g., 5500 V) |
| Curtain Gas | To be optimized (e.g., 30 psi) |
| Collision Gas | Nitrogen |
Workflow Diagrams
Caption: General experimental workflow for the quantification of venlafaxine.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of venlafaxine in biological matrices. The use of a deuterated internal standard, this compound, ensures accurate and precise results. The provided MRM transitions and experimental protocols can serve as a starting point for method development and validation in various research and clinical settings. It is recommended to optimize the method parameters for the specific instrumentation and application to achieve the best performance.
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Chromatographic Separation of Venlafaxine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) (VFX) is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is metabolized in the liver to its major active metabolite, O-desmethylvenlafaxine (ODV), which also exhibits pharmacological activity.[1][2] Other metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV).[3][4] The effective therapeutic monitoring and pharmacokinetic studies of venlafaxine necessitate robust and reliable analytical methods for the simultaneous separation and quantification of the parent drug and its key metabolites in various biological matrices. Furthermore, as venlafaxine is a chiral compound administered as a racemate, with its enantiomers displaying different pharmacological profiles, enantioselective separation is crucial for in-depth pharmacokinetic and pharmacodynamic assessments.[1][5][6]
This document provides detailed application notes and protocols for the chromatographic separation of venlafaxine and its metabolites, addressing both achiral and chiral analyses. The methodologies cover various sample preparation techniques and chromatographic conditions, utilizing High-Performance Liquid Chromatography (HPLC) coupled with different detection systems.
I. Experimental Workflows
The following diagrams illustrate the general workflows for the analysis of venlafaxine and its metabolites from biological samples.
Caption: General workflow for venlafaxine analysis.
II. Sample Preparation Protocols
The choice of sample preparation method is critical for removing interferences from the biological matrix and concentrating the analytes. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
This is a simple and rapid method suitable for high-throughput analysis.[4]
-
To 200 µL of plasma, add 600 µL of acetonitrile (B52724) containing 0.43% formic acid and the internal standard.[3][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Inject a portion of the reconstituted sample into the chromatographic system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 0.5 mL of serum or plasma, add the internal standard and an appropriate volume of a suitable extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) (80:20, v/v)).[9]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for significant concentration of the analytes.[10][11]
-
Condition a C8 or C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 1 mL of the plasma sample (pre-treated with a suitable buffer if necessary).
-
Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a basic modifier like ammonium (B1175870) hydroxide).[8]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Caption: Solid-Phase Extraction (SPE) workflow.
III. Achiral Chromatographic Methods
These methods are suitable for the routine quantification of venlafaxine and its primary metabolite ODV.
Method 1: HPLC with UV Detection
A simple and cost-effective method for therapeutic drug monitoring.[12][13]
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[14]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (0.05 M), methanol, and isopropyl alcohol (62:28:10, v/v/v).[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 50°C[13]
-
Detection: UV at 229 nm[13]
-
Internal Standard: Citalopram[13]
Method 2: LC-MS/MS for High Sensitivity and Specificity
This is the most common method for bioanalytical studies due to its high sensitivity and selectivity.[7][11][14]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
IV. Chiral Chromatographic Methods
Enantioselective methods are essential for studying the stereoselective pharmacokinetics of venlafaxine.
Method 1: Chiral HPLC
This method utilizes a chiral stationary phase to separate the enantiomers of venlafaxine and ODV.[6][16]
-
Column: Chirobiotic V (vancomycin-based chiral stationary phase), 250 x 4.6 mm, 5 µm[16]
-
Mobile Phase: 30 mmol/L ammonium acetate in methanol (15:85, v/v), pH 6.0[16]
-
Flow Rate: 1.0 mL/min[16]
-
Detection: ESI-MS in Selected Ion Recording (SIR) mode[16]
Method 2: Capillary Electrophoresis (CE)
CE offers an alternative approach for chiral separations with high efficiency.[5]
-
Capillary: Fused silica (B1680970) capillary
-
Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5, containing a chiral selector (e.g., 10 mM carboxymethyl-β-cyclodextrin).[5]
-
Voltage: 25 kV[5]
-
Temperature: 15°C[5]
-
Detection: UV at 230 nm[5]
V. Quantitative Data Summary
The following tables summarize the quantitative performance of various published methods.
Table 1: Achiral Separation Methods
| Method | Matrix | Analytes | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| HPLC-UV | Human Serum | VFX, ODV | 1 - 25 | 1 | >90 | [2] |
| HPLC-UV | Human Plasma | VFX, ODV | 5 - 1000 | 5 | Not Reported | [13] |
| HPLC-Fluorescence | Human Serum | VFX, ODV | 20 - 500 | Not Reported | >52 | [17] |
| LC-MS/MS | Human Plasma | VFX, ODV | 3 - 300 (VFX), 6 - 600 (ODV) | 3 (VFX), 6 (ODV) | 95.9 (VFX), 81.7 (ODV) | [11] |
| LC-MS/MS | Rat Plasma | VFX, ODV | 10.1 - 8000 | 3.35 (VFX), 3.86 (ODV) | Not Reported | [14] |
| LC-MS/MS | Human Plasma | VFX, ODV, NDV, NODDV, NNDDV | 5 - 800 | 5 | >96 | [4] |
Table 2: Chiral Separation Methods
| Method | Matrix | Analytes | Linearity Range (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| HPLC-ESI/MS | Human Plasma | (S)-VFX, (R)-VFX, (S)-ODV, (R)-ODV | 5-400 (VFX enantiomers), 4-280 (ODV enantiomers) | 1.0 (VFX enantiomers), 1.5 (ODV enantiomers) | >76 | [16] |
VI. Troubleshooting
Common issues in the chromatographic analysis of venlafaxine and its metabolites include poor peak shape (tailing) and co-elution, particularly between venlafaxine and O-desmethylvenlafaxine.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. psychiatriapolska.pl [psychiatriapolska.pl]
- 10. Simultaneous measurement of venlafaxine and its major metabolite, oxydesmethylvenlafaxine, in human plasma by high-performance liquid chromatography with coulometric detection and utilisation of solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Simultaneous determination of venlafaxine and its main active metabolite O-desmethyl venlafaxine in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Venlafaxine-d4 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Venlafaxine-d4 in pharmacokinetic (PK) studies. This compound, a stable isotope-labeled (SIL) analog of the antidepressant drug venlafaxine (B1195380), is a critical tool in bioanalytical assays, serving as an ideal internal standard (IS) for accurate quantification of venlafaxine and its metabolites in biological matrices.
Introduction: The Role of this compound in Pharmacokinetics
Venlafaxine is an antidepressant that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] Minor metabolic pathways involve N-demethylation by CYP2C19 and CYP3A4 to N-desmethylvenlafaxine (NDV).[1][3] Given the variability in drug metabolism due to genetic polymorphisms of CYP enzymes, precise and accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic and toxicokinetic studies.[4][5]
This compound is the gold standard internal standard for the bioanalysis of venlafaxine.[6] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry, effectively compensating for variability in sample preparation and matrix effects.[6][7] The mass difference allows for specific and sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), in humans and rats. These values are essential for designing and interpreting pharmacokinetic studies.
Table 1: Human Pharmacokinetic Parameters of Venlafaxine and ODV
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference(s) |
| Bioavailability (F) | ~45% | - | [2][8] |
| Time to Peak (Tmax) | 2-3 hours (Immediate Release) | 3 hours | [1][8] |
| 5.5-9 hours (Extended Release) | [8] | ||
| Peak Plasma Conc. (Cmax) | - | 290 ng/mL | [1] |
| Elimination Half-life (t½) | 5 ± 2 hours | 11 ± 2 hours | [1][2] |
| Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg | [1][2] |
| Plasma Protein Binding | 27% | 30% | [1][2] |
| Plasma Clearance (CL/F) | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg | [1][2] |
Table 2: Rat Pharmacokinetic Parameters of Venlafaxine and ODV (Oral Administration)
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | Reference(s) |
| Bioavailability (F) | 12.6% | - | [9] |
| AUC Ratio (ODV/VEN) | - | 39% | [10] |
| Elimination Half-life (t½) | ~1 hour | - | [9] |
Experimental Protocols
This section outlines a detailed protocol for a typical pharmacokinetic study of venlafaxine in rats using this compound as an internal standard. The methodology is based on established LC-MS/MS bioanalytical methods.[11][12][13]
In-Life Phase: Animal Dosing and Sampling
-
Animal Model: Male Sprague-Dawley rats are commonly used.[14][15]
-
Dosing: Administer venlafaxine hydrochloride orally (e.g., via gavage) at a specified dose (e.g., 10 mg/kg).[14]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
Objective: To extract venlafaxine and its metabolites from plasma and quantify them using LC-MS/MS with this compound as the internal standard.
Materials:
-
Rat plasma samples, calibration standards, and quality control (QC) samples.
-
Venlafaxine, O-desmethylvenlafaxine (ODV), and this compound analytical standards.
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (ultrapure).
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut PLEXA).[11]
Protocol:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of venlafaxine, ODV, and this compound in a suitable solvent (e.g., methanol).
-
Spike blank rat plasma with known concentrations of venlafaxine and ODV to create calibration standards and QC samples.
-
-
Sample Extraction (Liquid-Liquid Extraction - LLE): [12]
-
To 50 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).
-
Add 200 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentrations of venlafaxine and ODV in the unknown plasma samples.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
-
Visualizations
Venlafaxine Metabolism Pathway
Caption: Major metabolic pathways of venlafaxine.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study of venlafaxine.
Role of this compound as an Internal Standard
Caption: Logical relationship demonstrating the role of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers | Semantic Scholar [semanticscholar.org]
- 5. Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings [pubmed.ncbi.nlm.nih.gov]
- 15. Sustained administration of the antidepressant venlafaxine in rats: pharmacokinetic and pharmacodynamic findings | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Venlafaxine-d4 in Therapeutic Drug Monitoring (TDM) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Therapeutic Drug Monitoring (TDM) of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is crucial for optimizing therapeutic outcomes and minimizing toxicity.[1][2] Due to significant inter-individual variability in metabolism, TDM helps in personalizing dosage regimens.[3] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, and Venlafaxine-d4 serves as an excellent internal standard for the accurate quantification of venlafaxine in biological matrices.
This document provides detailed application notes and protocols for the use of this compound in TDM assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Principle of Using this compound as an Internal Standard
This compound is a deuterated analog of venlafaxine, where four hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. In LC-MS/MS analysis, this compound co-elutes with venlafaxine but is distinguished by its different mass-to-charge ratio (m/z). By adding a known amount of this compound to each sample, it compensates for variations in sample preparation, injection volume, and ionization efficiency, thus ensuring high accuracy and precision in the quantification of venlafaxine.
Experimental Protocols
The following protocols are generalized from published LC-MS/MS methods for venlafaxine TDM.[4][5][6] this compound can be readily substituted as the internal standard in these methods.
Protocol 1: Protein Precipitation (PPT) Method
This is a rapid and simple method suitable for high-throughput analysis.
1. Sample Preparation: a. To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol). b. Vortex for 10 seconds. c. Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method provides a cleaner extract, reducing matrix effects.
1. Sample Preparation: a. To 200 µL of plasma or serum, add 20 µL of this compound internal standard working solution. b. Add 200 µL of 4% phosphoric acid and vortex. c. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. d. Load the sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. f. Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. g. Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for injection.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: These should be optimized for the specific instrument but typical values include:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 50 psi
-
Capillary Voltage: 4000 V
-
-
MRM Transitions:
-
Venlafaxine: m/z 278.3 -> 121.1[5]
-
O-desmethylvenlafaxine: m/z 264.3 -> 107.1[5]
-
This compound: The precursor ion will be m/z 282.3. The product ion will depend on the position of the deuterium labels but a common transition would be to the same product ion as venlafaxine, m/z 121.1, or a deuterated fragment. This must be determined by direct infusion of the this compound standard.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for venlafaxine and ODV quantification, for which this compound would be an appropriate internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Venlafaxine | 2.0 - 500[4] | > 0.999[4] |
| O-desmethylvenlafaxine | 2.0 - 500[4] | > 0.999[4] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Venlafaxine | Low QC (e.g., 5 ng/mL) | < 15 | < 15 | ± 15 |
| Mid QC (e.g., 50 ng/mL) | < 15 | < 15 | ± 15 | |
| High QC (e.g., 400 ng/mL) | < 15 | < 15 | ± 15 | |
| O-desmethylvenlafaxine | Low QC (e.g., 5 ng/mL) | < 15 | < 15 | ± 15 |
| Mid QC (e.g., 50 ng/mL) | < 15 | < 15 | ± 15 | |
| High QC (e.g., 400 ng/mL) | < 15 | < 15 | ± 15 | |
| Data presented are typical acceptance criteria for bioanalytical method validation. Published studies report precision (%CV) of less than 12.6% and accuracy (%bias) within -9.8% to +3.9% for both analytes.[4] |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Venlafaxine | Protein Precipitation | 85 - 105 |
| Solid-Phase Extraction | 95.9[5] | |
| O-desmethylvenlafaxine | Protein Precipitation | 85 - 105 |
| Solid-Phase Extraction | 81.7[5] |
Signaling Pathways and Metabolism
While this compound itself is an analytical tool and does not interact with signaling pathways, it is used to measure venlafaxine, which exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite O-desmethylvenlafaxine.[7]
Conclusion
This compound is an ideal internal standard for the therapeutic drug monitoring of venlafaxine by LC-MS/MS. Its use ensures the accuracy and precision required for clinical decision-making. The protocols and data presented here provide a comprehensive guide for researchers and clinicians to develop and validate robust TDM assays for venlafaxine. These assays are essential for optimizing patient therapy, improving efficacy, and ensuring safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methodist.edu [methodist.edu]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Venlafaxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of venlafaxine (B1195380) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and reliability for routine quality control and research applications.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Accurate and reliable analytical methods are crucial for the quality control of venlafaxine in bulk drug substances and finished pharmaceutical products. HPLC is a powerful technique for the separation, identification, and quantification of venlafaxine due to its high resolution, sensitivity, and specificity.
This application note details several reversed-phase HPLC (RP-HPLC) methods that have been successfully developed and validated for the analysis of venlafaxine. These methods are suitable for various applications, including routine quality control, stability studies, and pharmacokinetic analysis.
Experimental Methods and Protocols
Three distinct HPLC methods are presented below, each with its own set of chromatographic conditions and sample preparation procedures.
Method 1: Isocratic RP-HPLC with Phosphate (B84403) Buffer and Acetonitrile (B52724)
This method is a straightforward and robust approach for the routine analysis of venlafaxine in bulk and pharmaceutical dosage forms.
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02M Phosphate Buffer (pH 5.0) : Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | Approximately 10 minutes |
2.2. Preparation of Solutions
-
0.02M Phosphate Buffer (pH 5.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.02M solution. Adjust the pH to 5.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the 0.02M phosphate buffer and acetonitrile in a 60:40 ratio. Degas the solution by sonication for 10-15 minutes before use[1].
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of venlafaxine hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase[1].
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase[1].
2.3. Sample Preparation (Tablets)
-
Weigh and finely powder not fewer than 10 venlafaxine tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of venlafaxine and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate[1].
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL[1].
2.4. Experimental Workflow
Caption: Workflow for HPLC Analysis of Venlafaxine (Method 1).
Method 2: Isocratic RP-HPLC with Ammonium (B1175870) Acetate (B1210297) Buffer and Methanol (B129727)
This method offers an alternative mobile phase composition and is suitable for the analysis of venlafaxine in bulk and pharmaceutical dosage forms[2][3].
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex, 250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Ammonium Acetate Buffer (pH 5.0) : Methanol (60:40 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 227 nm[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes[2] |
2.2. Preparation of Solutions
-
Ammonium Acetate Buffer (pH 5.0): Prepare an aqueous solution of ammonium acetate and adjust the pH to 5.0 using a suitable acid (e.g., acetic acid).
-
Mobile Phase Preparation: Combine the ammonium acetate buffer and methanol in a 60:40 ratio. Filter and degas the mobile phase prior to use.
-
Standard Stock Solution: Prepare a stock solution of venlafaxine hydrochloride in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 15-165 µg/mL)[2].
2.3. Sample Preparation (Capsules)
-
Take the contents of 10 capsules, weigh them, and calculate the average weight.
-
Triturate the contents to a fine powder.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of venlafaxine and transfer it to a 10 mL volumetric flask.
-
Add acetonitrile to the flask, sonicate for 10 minutes, and then dilute to volume with acetonitrile to create a 1000 µg/mL stock solution.
-
Filter this solution through a 0.22 µm nylon membrane filter.
-
Further dilute the filtered stock solution with the mobile phase to achieve the desired concentration for analysis[4].
2.4. Sample Preparation and Analysis Workflow
Caption: General Sample Preparation Workflow for Venlafaxine Analysis.
Method 3: Gradient RP-HPLC for Determination of Genotoxic Impurities
This gradient method is designed for the specific purpose of detecting and quantifying the genotoxic impurity 4-methoxybenzyl chloride (4-MBC) in venlafaxine hydrochloride[5].
2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Purospher STAR C18 (250 x 4.0 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% v/v Liquid Ammonia in Water (pH 8.5)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 45 | |
| 50 | |
| 60 | |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | 50 µL[5] |
| Column Temperature | 55°C[5] |
| Autosampler Temperature | 5°C[5] |
2.2. Preparation of Solutions
-
Diluent: A mixture of purified water and acetonitrile (50:50 v/v)[5].
-
Standard Solution (4-MBC): Prepare a 0.16 ppm solution of 4-methoxybenzyl chloride in the diluent[5].
-
Test Solution (Venlafaxine HCl): Prepare a 40,000 ppm solution of venlafaxine hydrochloride in the diluent[5].
Data Summary
The following tables summarize the quantitative data for the described HPLC methods.
Table 1: Chromatographic Performance and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 (for 4-MBC) |
| Retention Time (min) | Not Specified | ~2.0[2][3] | Not Specified |
| Linearity Range (µg/mL) | 50-150[1] | 15-165[2][3] | LOQ to 0.242 ppm[5] |
| Correlation Coefficient (r²) | >0.999[1] | >0.9997[2][3] | Not Specified |
| LOD | Not Specified | 185 ng/mL[2] | < 0.052 ppm[5] |
| LOQ | Not Specified | 563 ng/mL[2] | 0.052 ppm[5] |
| Accuracy (% Recovery) | 99.89%[1] | Not Specified | Not Specified |
| Precision (%RSD) | <2%[1] | Not Specified | Not Specified |
System Suitability
Prior to sample analysis, the chromatographic system should be evaluated for suitability. A standard solution should be injected multiple times, and the following parameters should be checked:
-
Tailing Factor: Should be less than 2.0.
-
Theoretical Plates: Should be greater than 2000.
-
%RSD of Peak Areas: Should be less than 2.0%.
Conclusion
The HPLC methods described in this application note are suitable for the accurate and precise determination of venlafaxine in pharmaceutical dosage forms. Method 1 and Method 2 are robust isocratic methods ideal for routine quality control, while Method 3 provides a specialized gradient approach for the analysis of a specific genotoxic impurity. The choice of method will depend on the specific analytical requirements, such as the need for impurity profiling or the desired run time. It is recommended that any method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. ijrpr.com [ijrpr.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of a RP-HPLC Method for the determination of Venlafaxine hydrochloride in bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 4. iajpr.com [iajpr.com]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Resolving Matrix Effects with Venlafaxine-d4 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects when quantifying venlafaxine (B1195380) in plasma using its deuterated internal standard, Venlafaxine-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of venlafaxine in plasma, these interfering components can either suppress or enhance the ionization of venlafaxine and its internal standard, this compound. This interference can lead to inaccurate and imprecise quantification of the drug, compromising the reliability of pharmacokinetic and toxicokinetic studies. Common sources of matrix effects in plasma include phospholipids (B1166683), salts, and proteins.
Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to venlafaxine, it exhibits very similar chromatographic behavior and is affected by matrix components in a nearly identical manner. By calculating the ratio of the analyte (venlafaxine) signal to the internal standard (this compound) signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between venlafaxine and this compound. If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification. This is referred to as a differential matrix effect. Therefore, careful method development and validation are crucial.
Q4: How can I assess the presence and magnitude of matrix effects in my venlafaxine assay?
A4: The two primary methods for assessing matrix effects are:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of venlafaxine is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. Dips or rises in the baseline signal indicate the presence of matrix effects.
-
Post-Extraction Spiking: This is the "gold standard" quantitative approach. The response of venlafaxine spiked into a blank extracted plasma sample is compared to the response of venlafaxine in a neat (pure) solvent at the same concentration. The ratio of these responses is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. For a robust method, the absolute matrix factor should ideally be between 0.8 and 1.2.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in Quality Control (QC) sample results or poor precision. | Inconsistent matrix effects between different plasma lots. | - Evaluate matrix effects using at least six different sources of blank plasma. - If variability is high, improve the sample cleanup procedure (e.g., switch from Protein Precipitation to Solid-Phase Extraction). - Optimize chromatographic separation to better resolve venlafaxine from interfering components. |
| Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation). | - Ensure proper training on the sample preparation protocol. - Use calibrated pipettes and automated liquid handlers where possible. | |
| Analyte (Venlafaxine) and Internal Standard (this compound) peaks do not co-elute perfectly. | Deuterium isotope effect leading to a slight difference in retention time. | - This is a known phenomenon. Ensure that the chromatographic peak shapes are symmetrical and that the analyte/IS ratio remains consistent across the calibration range. - If significant separation occurs, consider using a column with slightly lower resolution to encourage co-elution, but be cautious of compromising the separation from other interferences. |
| Column degradation or contamination. | - Implement a column washing protocol between batches. - Replace the analytical column if performance deteriorates. | |
| Significant ion suppression or enhancement is observed even with this compound. | Differential matrix effects where the analyte and internal standard are affected differently by co-eluting interferences. | - Improve sample cleanup to remove the source of the matrix effect. Switching from a simple protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction is often effective. - Optimize the chromatographic method to separate venlafaxine and this compound from the region of ion suppression. This may involve changing the mobile phase composition, gradient profile, or the type of stationary phase. |
| Low recovery of Venlafaxine. | Suboptimal extraction conditions. | - For LLE, optimize the pH of the plasma sample and the choice of organic solvent. - For SPE, ensure the correct sorbent type is used and optimize the wash and elution solvents. A weak wash may not remove enough interferences, while a strong wash may lead to premature elution of the analyte. |
| Incomplete reconstitution of the dried extract. | - Vortex the sample thoroughly after adding the reconstitution solvent. - Ensure the reconstitution solvent is compatible with the analyte and the mobile phase. |
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques used for venlafaxine analysis in plasma.
| Technique | General Procedure | Reported Recovery for Venlafaxine | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Plasma is mixed with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. After centrifugation, the supernatant is analyzed. | >96%[1] | - Simple, fast, and inexpensive. - High throughput. | - Least effective at removing phospholipids and other endogenous interferences. - Higher potential for significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | The plasma sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, which is then separated and evaporated. The residue is reconstituted for analysis. | Can be >85%, with some studies reporting nearly 100%.[3][4] | - Provides cleaner extracts than PPT. - Can offer high recovery. | - More labor-intensive and time-consuming than PPT. - Uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The plasma sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a specific solvent. | Can be >92%.[3] | - Provides the cleanest extracts, significantly reducing matrix effects.[3] - Can be automated for high throughput. | - More expensive than PPT and LLE. - Method development can be more complex. |
Note: The reported recovery values are compiled from different studies and may vary depending on the specific protocol and laboratory conditions.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 50 µL of this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of 1M sodium carbonate solution to basify the sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether.
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Preparation: To 200 µL of plasma, add 50 µL of this compound internal standard working solution. Then add 200 µL of 4% phosphoric acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Visualizations
References
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Venlafaxine & Venlafaxine-d4 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of venlafaxine (B1195380) and its deuterated internal standard, venlafaxine-d4.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and broad peaks, can significantly compromise the accuracy and reproducibility of your analytical results. This guide provides a systematic approach to diagnosing and resolving these common issues.
Question: My venlafaxine and this compound peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like venlafaxine and is often caused by secondary interactions with the stationary phase.[1][2][3]
Answer:
The primary cause of peak tailing for venlafaxine is the interaction between its basic tertiary amine group and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[2][4][5] At a mobile phase pH above 3, these silanol groups can become ionized and interact with the protonated venlafaxine, leading to a secondary retention mechanism that causes tailing.[3][4][6]
Here are the recommended troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 3 or below will protonate the silanol groups, minimizing their interaction with the positively charged venlafaxine.[1][7][8] The use of an acidic modifier like formic acid or trifluoroacetic acid is recommended.[9]
-
Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the surface to reduce the number of free silanol groups.[1][2][10] Using a base-deactivated or end-capped column is highly recommended for the analysis of basic compounds.[7]
-
Employ Mobile Phase Additives: Adding a small amount of a basic competitor, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[1][11] Increasing the ionic strength of the mobile phase with a buffer, such as ammonium (B1175870) formate (B1220265) or phosphate (B84403), can also improve peak shape.[7][12]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and result in peak tailing.[1][7] Try diluting your sample or reducing the injection volume.
-
Ensure Proper Sample Solvent: The sample should ideally be dissolved in the mobile phase.[1] If a stronger solvent is used, it can cause peak distortion.
-
Check for Column Contamination: Contaminants from previous injections can accumulate on the column and affect peak shape.[1] Flush the column with a strong solvent to remove any strongly retained compounds.
Question: My venlafaxine peaks are fronting. What could be the cause?
Peak fronting, where the beginning of the peak is broader than the end, is less common than tailing but can still occur.[1]
Answer:
The most common causes of peak fronting are:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] Diluting the sample should resolve this issue.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted, fronting peak.[1] Whenever possible, dissolve your sample in the mobile phase.
-
Column Collapse: In more severe cases, a collapsed column bed, which can be caused by extreme pressure or pH conditions, can lead to peak fronting and a sudden decrease in retention time.[1] If you suspect this, the column will likely need to be replaced.
Question: All the peaks in my chromatogram, including venlafaxine and this compound, are broad. What is the problem?
When all peaks in a chromatogram are broad, the issue is likely related to the overall HPLC system rather than a specific chemical interaction.[1]
Answer:
Common causes for system-wide peak broadening include:
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening.[1][4] Ensure all connections are made with the shortest possible length of tubing with an appropriate internal diameter.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band as it enters the column, causing broad peaks for all analytes.[1] Back-flushing the column (if permitted by the manufacturer) or replacing the frit may solve the problem.
-
Low Temperature: Operating at a temperature that is too low can decrease diffusion rates and lead to broader peaks.[1] Ensure the column is properly thermostatted.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of venlafaxine and why is it important for chromatography?
A1: Venlafaxine is a basic compound with a pKa of approximately 9.4.[13][14] This means that at a pH below its pKa, it will exist in a protonated (positively charged) form. Understanding the pKa is crucial for selecting the appropriate mobile phase pH to control retention and achieve good peak shape.[4]
Q2: What type of HPLC column is best for venlafaxine analysis?
A2: A modern, high-purity, end-capped C18 or a C8 column is generally recommended to minimize interactions with residual silanol groups.[2][12][15] Columns with hybrid particle technology can also provide excellent peak shape for basic compounds.[8]
Q3: What are typical mobile phase compositions for venlafaxine analysis?
A3: Reversed-phase chromatography is typically used. Common mobile phases consist of a mixture of an aqueous buffer (e.g., ammonium formate, ammonium acetate (B1210297), or phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[8][12][15] The aqueous phase is often acidified with formic acid or acetic acid to a pH between 2.5 and 4.5 to ensure good peak shape.[8]
Q4: Can sample preparation affect peak shape?
A4: Yes, improper sample preparation can lead to poor peak shape. For example, if the sample is not fully dissolved or contains particulates, it can clog the column frit and cause peak distortion.[1] Additionally, a "dirty" sample with many matrix components can lead to column contamination and peak tailing over time.[8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up complex samples.[16][17]
Q5: How does temperature affect the analysis of venlafaxine?
A5: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and better resolution.[8] However, it's important to operate within the temperature limits specified by the column manufacturer.
Data Presentation
The following tables summarize typical experimental conditions found in the literature for the analysis of venlafaxine.
Table 1: Reported HPLC Methods for Venlafaxine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | INERTSIL C18 (150x4.6 mm, 5µm)[12] | Phenomenex C18 (250mm × 4.6mm, 5µ)[15] | YMC Hydrosphere C18 (2.0×50.0 mm, 3.0 µm)[18] |
| Mobile Phase | 0.02M phosphate buffer: ACN (60:40 v/v)[12] | Ammonium acetate buffer: Methanol (60:40 v/v), pH 5[15] | Acetonitrile: 5 mM ammonium formate (4:3, v/v)[18] |
| Flow Rate | Not Specified | 1.0 mL/min[15] | Not Specified |
| Detection | UV at 226 nm[12] | UV at 227 nm[15] | MS/MS[18] |
| Temperature | 30°C[12] | Ambient[15] | Not Specified |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis of Venlafaxine
This protocol provides a general starting point for method development. Optimization will be required for specific applications.
-
Sample Preparation: Dissolve the venlafaxine standard or sample in the mobile phase to a known concentration (e.g., 10 µg/mL).[12] If using a biological matrix, perform a suitable extraction (e.g., protein precipitation, LLE, or SPE).[16][19]
-
Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase. For example, a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Filter and degas the mobile phase before use.[20]
-
Chromatographic System: Use an HPLC system equipped with a UV or mass spectrometer detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks for venlafaxine and this compound and calculate the desired parameters.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Venlafaxine interaction with stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. benchchem.com [benchchem.com]
- 9. labveda.com [labveda.com]
- 10. lcms.cz [lcms.cz]
- 11. jetir.org [jetir.org]
- 12. ijrpr.com [ijrpr.com]
- 13. mdpi.com [mdpi.com]
- 14. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development and Validation of a RP-HPLC Method for the determination of Venlafaxine hydrochloride in bulk and Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Improving recovery of Venlafaxine-d4 during sample extraction
Welcome to the technical support center for improving the recovery of Venlafaxine-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during sample extraction?
Low recovery of this compound can stem from several factors throughout the extraction process. These include:
-
Suboptimal pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its solubility in different solvents and its retention on solid-phase extraction (SPE) sorbents.[1]
-
Inappropriate Solvent Selection: The choice of extraction solvent in liquid-liquid extraction (LLE) or the wash and elution solvents in SPE is critical. The solvent must have a high affinity for this compound to ensure efficient extraction.[2][3]
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process. This can lead to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[4][5][6]
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Incomplete Elution from SPE Sorbent: this compound may remain bound to the SPE sorbent if the elution solvent is not strong enough to disrupt the interactions.[1][7]
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Analyte Instability: Although Venlafaxine (B1195380) is generally stable, degradation can occur under harsh acidic or oxidative conditions, leading to lower recovery.[8][9]
-
Procedural Errors: Inconsistent sample handling, improper conditioning of SPE cartridges, or incorrect phase separation in LLE can all contribute to recovery losses.[7]
Q2: Which extraction method generally yields the best recovery for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and can provide good recovery for venlafaxine and its deuterated internal standard. Some studies suggest that LLE can achieve recoveries of over 85%, while optimized SPE methods can yield recoveries greater than 73%.[3] Modified methods like cloud point extraction (CPE) have reported recoveries exceeding 93%.[3] The optimal method will depend on the specific matrix, required sample purity, and available equipment.
Q3: How can I minimize matrix effects for this compound analysis?
Minimizing matrix effects is crucial for accurate quantification. Strategies include:
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Efficient Sample Cleanup: Employing a robust extraction method like SPE can effectively remove interfering matrix components.[4][5]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to separate this compound from co-eluting matrix components can reduce ion suppression.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[10]
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the analysis of venlafaxine helps to compensate for matrix effects, as both compounds are affected similarly.
Q4: What are the key physicochemical properties of Venlafaxine to consider for extraction?
Venlafaxine is a tertiary amino compound.[11] Its basic nature means that its charge state is pH-dependent. This is a critical factor to consider when developing extraction methods, as pH will influence its solubility in aqueous and organic phases and its interaction with ion-exchange sorbents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the sample extraction of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Analyte lost in the loading fraction | The sample solvent is too strong, preventing retention. | Dilute the sample with a weaker solvent.[12] |
| The pH of the sample is not optimal for retention. | Adjust the sample pH to ensure this compound is in the correct charge state for the chosen sorbent.[1] | |
| The sorbent is not properly conditioned. | Ensure the SPE cartridge is conditioned with the recommended solvents to activate the stationary phase.[7][12] | |
| Analyte lost in the wash fraction | The wash solvent is too strong and is eluting the analyte. | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.[13] |
| Analyte not eluting from the cartridge | The elution solvent is too weak to displace the analyte from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or add a modifier like ammonia (B1221849) for basic compounds).[1][14] |
| The sorbent has dried out before sample loading or elution. | Do not allow the sorbent bed to dry out during the conditioning and loading steps unless specified by the protocol.[7] | |
| Inconsistent recovery | Inconsistent sample pre-treatment. | Follow a standardized and consistent sample preparation protocol.[7] |
| Improper flow rate. | Optimize and maintain a consistent flow rate during sample loading, washing, and elution.[7][12] |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Recommended Solution |
| Poor extraction efficiency | The pH of the aqueous phase is not optimal for partitioning into the organic phase. | Adjust the pH of the sample to suppress the ionization of this compound, making it more soluble in the organic solvent. |
| The chosen organic solvent is not suitable for this compound. | Test a range of solvents with different polarities. Mixtures of solvents, such as hexane (B92381) and isoamyl alcohol, have been used effectively.[3] | |
| Insufficient mixing of the two phases. | Ensure thorough mixing by vortexing or gentle shaking for an adequate amount of time to facilitate partitioning. | |
| Emulsion formation | The properties of the sample matrix and the extraction solvent are leading to the formation of an emulsion. | Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break emulsions. |
| Analyte loss during solvent evaporation | The analyte is volatile and is being lost during the drying down step. | Use a gentle stream of nitrogen and a controlled temperature for evaporation. Avoid complete dryness if possible. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add this compound internal standard.
-
Vortex mix for 10 seconds.
-
Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to adjust the pH.
-
Vortex mix for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[4] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Drying:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any remaining wash solvents.
-
-
Elution:
-
Elute this compound with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a small amount of ammonium (B1175870) hydroxide).[4]
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.[4]
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add this compound internal standard.
-
Vortex mix for 10 seconds.
-
Add 100 µL of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the pH and deprotonate this compound.
-
-
Extraction:
-
Add 2 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol (99:1, v/v)).[3]
-
Vortex mix for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for your LC-MS/MS system.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes reported recovery data for Venlafaxine extraction from various biological matrices.
| Extraction Method | Matrix | Solvents/Sorbent | Recovery (%) | Reference |
| LLE | Human Plasma | Hexane/Isoamyl Alcohol (99:1, v/v) | ~100% for Venlafaxine, ~70% for ODV | [3] |
| LLE | Human Plasma | Diethyl ether | >85% | [3] |
| SPE | Human Plasma | C18 | 87-95% | [3] |
| SPE | Human Plasma | HLB (Hydrophilic-Lipophilic Balance) | >73% | [3] |
| CPE (Cloud Point Extraction) | Human Plasma | Triton X-114 | >93% | [3] |
| LPME (Liquid-Phase Microextraction) | Human Plasma | - | >47% for Venlafaxine, >41% for ODV | [3] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A general workflow for the extraction and analysis of this compound.
Signaling Pathway of Venlafaxine
Caption: Venlafaxine's mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI).
References
- 1. specartridge.com [specartridge.com]
- 2. researchgate.net [researchgate.net]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. benchchem.com [benchchem.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. longdom.org [longdom.org]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. google.com [google.com]
- 14. welchlab.com [welchlab.com]
Technical Support Center: Minimizing Ion Suppression in Venlafaxine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of venlafaxine (B1195380), with a specific focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guides
Q1: I am observing low signal intensity and poor reproducibility for venlafaxine in my LC-MS/MS analysis. Could this be due to ion suppression?
A: Yes, low signal intensity and poor reproducibility are classic signs of ion suppression.[1][2] Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, venlafaxine, in the mass spectrometer's ion source. This interference leads to a decreased instrument response, which can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1]
To confirm if ion suppression is the root cause, you can perform the following diagnostic experiments:
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Post-Column Infusion: This technique helps to identify at which points during your chromatographic run ion suppression is occurring. A solution of venlafaxine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A significant drop in the baseline signal of venlafaxine indicates the retention time of co-eluting matrix components that are causing ion suppression.[1]
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Post-Extraction Spiking: This is a quantitative approach to measure the extent of ion suppression. The response of venlafaxine spiked into a blank extracted matrix is compared to the response of venlafaxine in a neat (pure) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q2: My data shows significant ion suppression. What are the most effective strategies to minimize it for venlafaxine analysis?
A: Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometry parameter optimization.
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. For venlafaxine analysis, the most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][3] Generally, LLE and SPE provide cleaner extracts compared to PPT, thereby reducing ion suppression.[1][4]
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Modify Chromatographic Conditions:
-
Improve Separation: Adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase can help to chromatographically separate venlafaxine from the interfering matrix components.
-
Divert Flow: If the interfering components elute at the beginning or end of the chromatographic run, a divert valve can be used to direct the flow to waste during these periods, preventing them from entering the mass spectrometer.
-
-
Adjust Mass Spectrometer Parameters: While less effective at eliminating the root cause, optimizing ion source parameters such as spray voltage, gas flows, and temperature can sometimes help to mitigate the effects of ion suppression.
Q3: I am using protein precipitation for my sample preparation due to its simplicity, but I suspect it's causing ion suppression. What can I do?
A: While protein precipitation is a quick and easy method, it is often less effective at removing phospholipids (B1166683), a major cause of ion suppression in bioanalysis.[1] If you are experiencing ion suppression with PPT, consider the following:
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Switch to a Cleaner Extraction Method: The most effective solution is to switch to a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][4] These methods are more selective and can significantly reduce the amount of interfering matrix components in your final extract.
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Phospholipid Removal Plates/Cartridges: If you wish to continue with a precipitation-based method, consider using specialized phospholipid removal plates or cartridges. These products are designed to selectively remove phospholipids from the sample after protein precipitation.
-
Dilution: Diluting the sample after protein precipitation can reduce the concentration of matrix components, but this may also decrease the concentration of venlafaxine to below the limit of quantification of your assay.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression in biological samples?
A: Ion suppression can be caused by a variety of endogenous and exogenous substances present in biological matrices. Common culprits include:
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Phospholipids: Abundant in plasma and other biological fluids, these are a primary source of ion suppression, especially in reversed-phase chromatography.[1]
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Salts and Buffers: High concentrations of non-volatile salts from the sample collection tubes or buffers used in sample preparation can interfere with the ionization process.
-
Co-eluting Metabolites or Co-administered Drugs: Metabolites of venlafaxine or other drugs present in the sample can co-elute and cause ion suppression.
Q2: Which sample preparation technique is the best for minimizing ion suppression in venlafaxine analysis?
A: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the sample matrix. While protein precipitation is the simplest, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components and thus minimizing ion suppression.[1][4] SPE, in particular, can be highly selective and provide very clean extracts.[4]
Q3: Can the choice of mobile phase additives affect ion suppression?
A: Yes, mobile phase additives can influence ion suppression. While additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization efficiency, high concentrations of non-volatile additives can lead to ion suppression. It is crucial to optimize the concentration of mobile phase additives to achieve a balance between good chromatography and minimal ion suppression.
Q4: How can I use an internal standard to compensate for ion suppression?
A: A stable isotope-labeled (SIL) internal standard of venlafaxine (e.g., venlafaxine-d6) is the gold standard for compensating for ion suppression. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will therefore be affected by ion suppression in the same way. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Data Presentation
The following table summarizes the general characteristics and effectiveness of common sample preparation techniques for venlafaxine analysis in minimizing ion suppression. While direct quantitative comparisons across multiple studies are limited, the table reflects the consensus in the scientific literature.
| Sample Preparation Technique | Typical Recovery (%) | Effectiveness in Minimizing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90%[1] | Low to Moderate | Fast, simple, inexpensive | Often results in "dirtier" extracts containing phospholipids, leading to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | >70%[4] | Moderate to High | Provides cleaner extracts than PPT, good recovery.[1][4] | More labor-intensive, requires larger volumes of organic solvents, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | >80%[4] | High | Provides very clean extracts, highly selective, can be automated.[1][4] | More expensive, method development can be more complex. |
Note: Recovery percentages are approximate and can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Venlafaxine in Plasma
This protocol provides a general guideline for LLE. Optimization may be required for specific applications.
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Sample Preparation:
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Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.
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Add 50 µL of the internal standard working solution (e.g., venlafaxine-d6 (B1429546) in methanol).
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Vortex for 10 seconds.
-
-
Extraction:
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Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: Solid-Phase Extraction (SPE) for Venlafaxine in Plasma
This is a general protocol using a C18 SPE cartridge. The choice of sorbent and solvents should be optimized.
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Cartridge Conditioning:
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Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
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Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid and vortexing.
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Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with 1 mL of water.
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Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
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Elute venlafaxine and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and inject into the LC-MS/MS system.
-
Mandatory Visualizations
Venlafaxine's Mechanism of Action: Signaling Pathway
References
Adjusting mobile phase for better separation of venlafaxine enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chiral separation of venlafaxine (B1195380) enantiomers, focusing on mobile phase adjustments for improved resolution.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of venlafaxine enantiomers important?
Venlafaxine is administered as a racemic mixture, containing equal amounts of (R)- and (S)-venlafaxine.[1] These enantiomers possess different pharmacological activities. (R)-venlafaxine inhibits the reuptake of both norepinephrine (B1679862) and serotonin (B10506), while (S)-venlafaxine is more selective for serotonin reuptake.[1][2] Consequently, separating and quantifying each enantiomer is crucial to understanding their individual contributions to the drug's therapeutic effects and potential side effects.[1]
Q2: What are the key factors to consider when optimizing the mobile phase for the HPLC separation of venlafaxine enantiomers?
The critical factors for mobile phase optimization in chiral HPLC include the selection of the chiral stationary phase (CSP), the choice and ratio of the organic modifier in the mobile phase, and the use of acidic or basic additives.[1] These components significantly influence the retention time, resolution, and overall efficiency of the separation.[1]
Q3: Can mobile phase additives improve the separation of venlafaxine enantiomers?
Yes, mobile phase additives are crucial for enhancing chiral separations.[1] For a basic compound like venlafaxine, additives such as diethylamine (B46881) (DEA) are often used in normal-phase chromatography to improve peak shape and resolution.[1] In reversed-phase chromatography, chiral mobile phase additives like cyclodextrins can be employed to achieve enantioseparation on an achiral stationary phase.[1]
Q4: What types of chiral stationary phases (CSPs) are effective for separating venlafaxine enantiomers?
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for a broad range of chiral compounds, including venlafaxine.[2][3] Columns like Lux Amylose-2 and Chiralpak AD have demonstrated strong enantiorecognition for venlafaxine.[1][3][4] Macrocyclic antibiotic-based CSPs, for instance, vancomycin-based columns, have also proven effective.[2][5]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of venlafaxine enantiomers and provides systematic solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
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A single, unresolved peak for both enantiomers.
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Overlapping peaks with a resolution (Rs) value below 1.5.[1]
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for venlafaxine. Consult scientific literature for proven CSPs for venlafaxine, such as polysaccharide-based columns (e.g., Lux Amylose-2, Chiralpak AD).[1][4] |
| Incorrect Mobile Phase Composition | The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol) is critical. A lower percentage of the polar modifier generally increases retention times and can improve resolution. Systematically vary the mobile phase composition to find the optimal ratio.[3] |
| Absence of a Suitable Additive | For the basic compound venlafaxine, secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase can lead to poor peak shape and resolution. Adding a basic competitor, like diethylamine (DEA), to the mobile phase can block these active sites and improve separation.[1][3] |
| Incompatible Mobile Phase pH (Reversed-Phase) | The ionization state of venlafaxine influences its interaction with the stationary phase. Adjusting the pH of the aqueous component of the mobile phase can impact enantioselectivity.[1] |
| Elevated Column Temperature | Lowering the column temperature often enhances chiral resolution, although it may lead to longer analysis times and higher backpressure.[6] |
Issue 2: Peak Tailing
Symptoms:
-
The latter half of the peak is broader than the front half.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the basic venlafaxine molecule and acidic silanol groups on the silica-based stationary phase can cause tailing.[1] Add a basic competitor, such as diethylamine (DEA), to the mobile phase to block these active sites.[1] |
| Column Overload | Injecting an excessive amount of the sample can lead to peak tailing.[6] Try diluting the sample or reducing the injection volume.[1] |
| Column Contamination or Degradation | Contaminants from previous injections can accumulate on the column, affecting peak shape. Flushing the column with a strong solvent may resolve this. For chiral columns, specific regeneration procedures can help restore performance.[1] |
| Partially Blocked Column Frit | If all peaks in the chromatogram exhibit tailing, the inlet frit of the column may be partially blocked. Backflushing the column may resolve the issue.[1] |
Issue 3: Peak Splitting
Symptoms:
-
A single peak appears as two or more closely spaced peaks.
| Possible Cause | Suggested Solution |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the mobile phase.[1] |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This typically affects all peaks in the chromatogram. Replacing the column is usually the best solution.[1] |
| Contamination on the Column Frit or Head | Similar to peak tailing, a blockage at the column inlet can distort the peak shape. Reversing and flushing the column or replacing the frit may solve the problem.[1] |
| Co-eluting Impurity | What appears to be a split peak might be two different components eluting very close to each other. Modifying the mobile phase composition or temperature can help to resolve the two peaks.[1] |
Experimental Protocols
Normal-Phase HPLC Method for Venlafaxine Enantiomer Separation
This protocol is based on a validated method for the determination of venlafaxine hydrochloride enantiomers.[1]
Chromatographic System:
-
System: Ultra-Fast Liquid Chromatography (UFLC) system with UV detection.[1]
-
Chiral Stationary Phase: Lux Amylose-2 column (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane and Ethanol (97:3 v/v) with 0.1% diethylamine.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[7]
-
Column Temperature: Ambient.
Solutions Preparation:
-
Mobile Phase Preparation: Carefully measure 970 mL of n-Hexane and 30 mL of Ethanol. Add 1 mL of Diethylamine to the mixture. Mix thoroughly and degas the solution for 10 minutes in an ultrasonic bath. Filter the mobile phase through a 0.2 µm membrane filter before use.[3]
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Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Venlafaxine Hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with isopropanol.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct high-performance liquid chromatographic separation of the enantiomers of venlafaxine and 11 analogs using amylose-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- 7. turkjps.org [turkjps.org]
Dealing with venlafaxine false positives in immunoassay drug screens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential false-positive results in immunoassay drug screens due to the presence of venlafaxine (B1195380).
Troubleshooting Guides & FAQs
Q1: We obtained a positive result for phencyclidine (PCP) in a urine sample from a subject known to be prescribed venlafaxine. Could this be a false positive?
A1: Yes, this is a known phenomenon. Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), have been documented to cross-react with the antibodies used in some immunoassays for PCP, leading to false-positive results.[1][2][3][4] This has been reported with various immunoassay platforms, including the Syva RapidTest and Abbott AxSYM.[5][6][7] It is crucial to confirm any presumptive positive PCP result from a patient on venlafaxine using a more specific analytical method.[4]
Q2: What is the underlying mechanism for this cross-reactivity?
A2: The exact mechanism is not fully elucidated, as venlafaxine and PCP are structurally dissimilar.[4] However, it is theorized that a combination of venlafaxine and its metabolite, O-desmethylvenlafaxine, can interact with the PCP antibody in certain immunoassays, triggering a positive signal.[1][2] The cross-reactivity is not always predictable and can depend on the specific immunoassay, as well as the concentrations of venlafaxine and ODV in the urine sample.
Q3: At what concentrations of venlafaxine and O-desmethylvenlafaxine can a false positive for PCP occur?
A3: False positives for PCP have been observed at both therapeutic and overdose concentrations of venlafaxine. The likelihood of a false positive may increase with higher concentrations of the drug and its metabolite in the urine.[1][7]
| Compound | Concentration Reported to Cause False-Positive PCP | Immunoassay Mentioned |
| Venlafaxine & O-desmethylvenlafaxine (combined) | High concentrations, such as in overdose cases.[1][7] | Abbott AxSYM |
| Venlafaxine or O-desmethylvenlafaxine | Spiked urine samples with high concentrations.[1] | Syva immunoassay |
| Desvenlafaxine (Pristiq) | Therapeutic use.[5] | Not specified |
Q4: We suspect a false-positive PCP result due to venlafaxine. What is the recommended confirmatory test?
A4: The gold standard for confirming a presumptive positive PCP result is a more specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] These techniques separate the compounds in the sample before detection, allowing for the definitive identification and quantification of PCP, thus distinguishing it from cross-reacting substances like venlafaxine.
Q5: Can you provide a general workflow for handling a suspected venlafaxine-induced false positive?
A5: Certainly. The following diagram illustrates a logical workflow for investigating a potential false-positive PCP result in a patient taking venlafaxine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. False positive phencyclidine result on urine drug testing: a little known cause | BJPsych Bulletin | Cambridge Core [cambridge.org]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Phencyclidine screen: Method, results, and false positives [medicalnewstoday.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Venlafaxine
An Objective Analysis of Venlafaxine (B1195380) Quantification Using Venlafaxine-d4 versus Alternative Internal Standards
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of venlafaxine in biological matrices. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of methodologies employing the deuterated internal standard, this compound, alongside other commonly used internal standards. The information presented is supported by experimental data from various studies to aid in the selection and development of robust and reliable bioanalytical assays.
Introduction to Venlafaxine Bioanalysis
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor used in the treatment of depression and anxiety disorders. Accurate and precise quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological samples is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The choice of internal standard is a critical factor in the development of a reliable bioanalytical method, as it compensates for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound or Venlafaxine-d6, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which helps to minimize variability and improve data quality.[1] However, various other compounds have also been successfully used as internal standards. This guide will delve into the specifics of these different approaches.
Experimental Workflows: A Visual Overview
The following diagrams illustrate the typical experimental workflows for the bioanalytical method validation of venlafaxine, from sample preparation to final data analysis.
Caption: General experimental workflow for venlafaxine bioanalysis.
Comparative Analysis of Experimental Protocols
The selection of an appropriate extraction technique and chromatographic conditions is paramount for achieving high sensitivity, selectivity, and reproducibility. Below is a comparison of different protocols used in the bioanalysis of venlafaxine.
Sample Preparation Techniques
The most common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2][3][4]
-
Protein Precipitation (PPT): This is a simple and rapid method often employing acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.[5] While efficient, it may result in less clean extracts, potentially leading to significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts compared to PPT. Various organic solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, and hexane (B92381) are used to extract venlafaxine from the biological matrix.[2][7] The choice of solvent can significantly impact recovery.[2]
-
Solid-Phase Extraction (SPE): SPE is known for providing the cleanest extracts and can be automated for high-throughput analysis.[1][8] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.
Chromatographic and Mass Spectrometric Conditions
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of venlafaxine due to its high sensitivity and selectivity.[1][5][7][9]
The following table summarizes typical LC-MS/MS parameters from various validated methods.
| Parameter | Method using Venlafaxine-d6[1] | Method using Alternative IS (Nadolol)[5] | Method using Alternative IS (Fluoxetine)[10] |
| Internal Standard | Venlafaxine-d6 | Nadolol | Fluoxetine |
| Extraction Method | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| LC Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Hypurity cyano (50 mm x 4.6 mm, 5 µm) | YMC hydrosphere C18 (2.0 x 50.0 mm, 3.0 µm) |
| Mobile Phase | 60% methanol in 2 mM ammonium (B1175870) formate (B1220265) buffer (v:v) + 0.1% formic acid | Acetonitrile and 0.43% formic acid in water | Acetonitrile and 5 mM ammonium formate (4:3, v/v) |
| Flow Rate | 0.300 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Venlafaxine) | Not Specified | m/z 278.3 → 58.1 | m/z 278.2 → 260.3 |
| MRM Transition (ODV) | Not Specified | m/z 264.3 → 58.1 | Not Analyzed |
| MRM Transition (IS) | Not Specified | m/z 310.4 → 254.1 | m/z 310.1 → 148.1 |
Performance Data Comparison
The performance of a bioanalytical method is evaluated based on several validation parameters as per regulatory guidelines. The use of a stable isotope-labeled internal standard like this compound or -d6 generally leads to better precision and accuracy.
| Validation Parameter | Method using Venlafaxine-d6[1] | Method using Alternative IS (Nadolol)[5] | Method using Alternative IS (Licarbazepine)[11] |
| Matrix | Rabbit Plasma | Human Plasma | Mouse Plasma, Brain, Liver |
| Linearity Range (Venlafaxine) | 0.5 - 250.0 ng/mL | 2.0 - 500 ng/mL | Not Specified |
| Linearity Range (ODV) | 0.5 - 250.0 ng/mL | 2.0 - 500 ng/mL | Not Specified |
| Correlation Coefficient (r) | Not Specified | > 0.999 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL | Not Specified |
| Intra-batch Precision (%CV) | Not Specified | < 12.6% | Not Specified |
| Inter-batch Precision (%CV) | Not Specified | < 12.6% | Not Specified |
| Accuracy (%Bias) | Not Specified | -9.8 to +3.9% | Not Specified |
| Recovery | Not Specified | Not Specified | ~70-100% (analyte dependent) |
Stability Studies
Ensuring the stability of venlafaxine in biological samples under various storage and handling conditions is a critical aspect of method validation. Stability is typically assessed through freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[12][13] Venlafaxine has been shown to be stable in simulated gastric and intestinal fluids, suggesting that drug loss in the gastrointestinal tract is more likely due to permeation rather than degradation.[12]
The following diagram illustrates the key considerations in a stability assessment.
Caption: Key stability parameters for venlafaxine bioanalysis.
Conclusion
The choice of internal standard and sample preparation technique significantly influences the performance of a bioanalytical method for venlafaxine. While methods using alternative internal standards can be successfully validated and applied, the use of a stable isotope-labeled internal standard like this compound or -d6 is generally preferred for its ability to more effectively compensate for matrix effects and other sources of variability, leading to improved data quality. The selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. This guide provides a foundation for researchers to make an informed decision based on a comparative analysis of published methodologies.
References
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Internal Standards for Venlafaxine Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of venlafaxine (B1195380), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of commonly employed internal standards, including deuterated analogs and structurally similar compounds, supported by experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction to ionization—without interfering with its quantification. This guide will delve into the performance of Venlafaxine-d4 and its analogs, offering a clear, data-driven comparison to aid in the selection of the most suitable IS for your specific research needs.
Comparative Performance of Internal Standards
The selection of an internal standard is a pivotal step in developing a robust bioanalytical method. The ideal IS should co-elute as closely as possible with the analyte of interest, exhibit similar extraction recovery and ionization response, and be free from matrix effects. Below is a summary of quantitative data for commonly used internal standards for venlafaxine and its major metabolite, O-desmethylvenlafaxine.
Table 1: Mass Spectrometric and Chromatographic Parameters of Venlafaxine and its Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Venlafaxine | 278.3 | 121.1 | 1.93[1] |
| Venlafaxine-d6 | 284.4 | 121.0 | 0.93 [2] |
| O-desmethylvenlafaxine | 264.2 | 107.1 | 1.50[1] |
| O-desmethylvenlafaxine-d6 | 270.2 | 64.1 | Not explicitly stated |
| Nadolol (B74898) | 310.4 | 254.1 | 1.29 [1] |
| Paroxetine | 330.1 | 192.1 | Not explicitly stated |
| Protriptyline | 264.2 | 191.1 | Not explicitly stated |
Table 2: Reported Recovery and Matrix Effect of Internal Standards
| Internal Standard | Average Recovery (%) | Matrix Effect |
| Venlafaxine-d6 | 88.8[2] | Stable isotope-labeled IS are expected to have minimal differential matrix effects. |
| O-desmethylvenlafaxine-d6 | Not explicitly stated | Stable isotope-labeled IS are expected to have minimal differential matrix effects. |
| Nadolol | Not explicitly stated | No significant matrix effect on the analytes was reported.[3] |
| Paroxetine | 74 (for venlafaxine) | Not explicitly stated |
| Protriptyline | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The following is a representative experimental protocol for the quantification of venlafaxine in human plasma using an internal standard, based on common methodologies found in the literature.
Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Venlafaxine-d6 at a suitable concentration).
-
Add 600 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
-
MRM Transitions: As listed in Table 1.
Signaling Pathways and Experimental Workflows
Caption: Bioanalytical workflow for venlafaxine quantification using an internal standard.
Discussion and Recommendations
The choice of an internal standard significantly impacts the quality of bioanalytical data.
-
Deuterated Internal Standards (e.g., Venlafaxine-d6, O-desmethylvenlafaxine-d6): These are generally considered the "gold standard" for LC-MS/MS analysis.[4] Their physicochemical properties are nearly identical to the unlabeled analyte, leading to very similar extraction recovery, retention time, and ionization efficiency.[4] This close similarity effectively compensates for variations in sample preparation and matrix effects, resulting in high accuracy and precision.[4] While often more expensive, their superior performance justifies their use in validation and regulated studies.
-
Structurally Analogous Internal Standards (e.g., Nadolol, Paroxetine, Protriptyline): These compounds are structurally similar to venlafaxine but have different molecular weights. They can be a cost-effective alternative to deuterated standards. However, their extraction recovery and ionization response may differ from venlafaxine, potentially leading to less accurate compensation for matrix effects. For instance, while one study reported no significant matrix effect on venlafaxine when using nadolol, it is crucial to thoroughly validate the performance of any analog IS in the specific matrix of interest.[3]
References
- 1. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. resolvemass.ca [resolvemass.ca]
Cross-Validation of Venlafaxine Assays: A Comparative Guide for Researchers
A critical aspect of drug development and clinical monitoring is the ability to obtain consistent and reproducible analytical results across different laboratories and methodologies. This guide provides a comprehensive cross-validation comparison of common analytical methods for the quantification of venlafaxine (B1195380), a widely prescribed antidepressant. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable venlafaxine assays.
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor, is quantified in various matrices, most commonly in plasma for pharmacokinetic studies and therapeutic drug monitoring. The most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
This guide will delve into the performance characteristics of these methods, drawing upon data from multiple studies to provide a clear comparison.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for venlafaxine quantification is a critical decision that impacts data quality and reliability. The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods as reported in various studies, providing a basis for an objective comparison.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.3 - 9 µg/mL[1], 12.5 - 75 µg/mL[2][3] | 1.0 - 200.0 ng/mL[4], 15.0 - 6000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1], 300 ng/mL[1] | 1.0 ng/mL[4], 0.4 ng/mL[6] |
| Precision (%RSD) | < 2%[2][3] | < 10.1%[4], < 15% |
| Accuracy / Recovery (%) | > 98%[7] | Within ±10.0% RE[4], > 75% |
| Run Time | ~5 min[2][3] | ~3 min[6], 4.8 min[6] |
Key Observations: As evidenced by the data, LC-MS/MS methods generally offer significantly lower limits of quantification, making them more suitable for applications requiring high sensitivity, such as pharmacokinetic studies in low-dose regimens. HPLC-UV methods, while less sensitive, demonstrate excellent precision and are often more accessible and cost-effective for routine analysis of pharmaceutical formulations.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving inter-laboratory consistency. Below are representative methodologies for HPLC-UV and LC-MS/MS assays for venlafaxine quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of venlafaxine in pharmaceutical dosage forms.
-
Chromatographic System: A standard reverse-phase HPLC system equipped with a UV-Visible detector.
-
Column: Inertsil ODS, C18, 150 mm x 4.6 mm, 5µm particle size.[2][3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) in a ratio of 30:70 (v/v).[2][3]
-
Detection: UV detection at a wavelength of 267 nm or 268 nm.[2][3]
-
Sample Preparation: For pharmaceutical formulations, the active ingredient is typically dissolved in the mobile phase and then filtered. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is necessary to remove interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for bioanalytical applications due to its high sensitivity and selectivity.
-
Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm).[5]
-
Mobile Phase: A binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Ionization Source: Positive electrospray ionization (ESI).[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: For plasma samples, liquid-liquid extraction with a solvent like methyl tert-butyl ether is a common procedure to isolate the analyte and its metabolites.[5]
Visualizing the Cross-Validation Workflow
To ensure data integrity and consistency when transferring or comparing analytical methods, a structured cross-validation workflow is essential.
References
- 1. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. METHOD DEVELOPMENT AND VALIDATION FOR VENLAFAXINE BY RP-HPLC METHOD [zenodo.org]
- 4. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
The Gold Standard for Venlafaxine Bioanalysis: A Comparative Guide to Quantification Using Venlafaxine-d4
For researchers, scientists, and drug development professionals navigating the complexities of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of venlafaxine (B1195380) is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of venlafaxine quantification when utilizing its deuterated isotopologue, Venlafaxine-d4, as an internal standard. Experimental data is presented to objectively assess linearity, precision, and accuracy, offering a clear rationale for its classification as the gold standard in bioanalysis.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, and its active metabolite, O-desmethylvenlafaxine (ODV), require sensitive and reliable quantification methods to support clinical and preclinical research. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and widely adopted platform. The choice of an appropriate internal standard is critical to mitigate matrix effects and ensure data integrity. Stable isotope-labeled internal standards, such as this compound or Venlafaxine-d6, are considered the gold standard due to their similar physicochemical properties to the analyte, ensuring equivalent extraction recovery and ionization efficiency.
Comparative Analysis of Venlafaxine Quantification Methods
The following tables summarize the performance characteristics of different analytical methods for venlafaxine quantification. The data is compiled from various studies to provide a comparative overview.
Table 1: Linearity of Venlafaxine Quantification
| Analytical Method | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Venlafaxine-d6 | Rabbit Plasma | 0.5 - 250.0 [1] | >0.99 |
| LC-MS/MS | Fluoxetine | Human Plasma | 1.0 - 200.0[2] | 0.9986[2] |
| LC-MS/MS | Clozapine | Human Plasma | 1.0 - 200.0[3] | >0.997[3] |
| LC-MS/MS | Nadolol | Human Plasma | 2.0 - 500[4] | 0.9994[4] |
| RP-HPLC | Not specified | Pharmaceutical Formulations | 12.5 - 75 µg/mL[5] | 1[5] |
| UV-Vis Spectrophotometry | Not applicable | Bulk Drug | 4 - 20 µg/mL[6] | 0.9991[6] |
Table 2: Precision and Accuracy of Venlafaxine Quantification
| Analytical Method | Internal Standard | Matrix | Precision (%CV) | Accuracy (%Bias or %Recovery) |
| LC-MS/MS | Venlafaxine-d6 | Rabbit Plasma | <15% | Within ±15% |
| LC-MS/MS | Fluoxetine | Human Plasma | <15%[2] | Within ±15%[2] |
| LC-MS/MS | Clozapine | Human Plasma | <10.1%[3] | Within ±10.0%[3] |
| LC-MS/MS | Nadolol | Human Plasma | <12.6%[4] | -9.8 to +3.9%[4] |
| RP-HPLC | Not specified | Pharmaceutical Formulations | <2%[5] | 98 - 102% |
| UV-Vis Spectrophotometry | Not applicable | Bulk Drug | <2%[6] | 98 - 101%[6] |
As evidenced by the data, LC-MS/MS methods utilizing a stable isotope-labeled internal standard like Venlafaxine-d6 (a close surrogate for this compound) demonstrate excellent linearity over a wide dynamic range, coupled with high precision and accuracy, making them ideal for bioanalytical applications. While other methods like HPLC-UV and UV-Vis spectrophotometry can be effective for bulk drug analysis and pharmaceutical formulations, they often lack the sensitivity and selectivity required for complex biological matrices.
Experimental Protocols
A detailed experimental protocol for the quantification of venlafaxine and its metabolite O-desmethylvenlafaxine in plasma using LC-MS/MS with a deuterated internal standard is outlined below.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound/d6).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Venlafaxine: m/z 278.2 → 260.2
-
O-desmethylvenlafaxine: m/z 264.2 → 246.2
-
This compound/d6: m/z 282.2/284.2 → 264.2/266.2
-
Visualizing the Workflow and Core Concepts
To further elucidate the experimental process and the fundamental principles of analytical method validation, the following diagrams are provided.
Caption: Experimental workflow for venlafaxine quantification.
Caption: Interrelationship of key validation parameters.
References
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. ijiset.com [ijiset.com]
The Analytical Edge: Venlafaxine-d4 Versus Structural Analogs as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of venlafaxine (B1195380) in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the accuracy, precision, and reliability of the results. While structural analogs have been traditionally employed, the use of stable isotope-labeled (SIL) internal standards, such as Venlafaxine-d4, is now widely recognized as the gold standard. This guide provides an objective comparison of this compound against a common structural analog, nadolol (B74898), supported by experimental data from published literature, to aid in the selection of the most suitable internal standard.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. A stable isotope-labeled internal standard, being chemically identical to the analyte, offers the most effective means to achieve this.
Performance Comparison: this compound (as Venlafaxine-d6) vs. Nadolol
The following table summarizes the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of venlafaxine. One method employs Venlafaxine-d6 (a suitable proxy for this compound) as the internal standard, while the other utilizes nadolol, a structural analog.
| Performance Metric | Method with Venlafaxine-d6 (Deuterated IS) | Method with Nadolol (Structural Analog IS)[1] |
| Linearity (Range) | 0.5 - 500 ng/mL | 2.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Intra-day Precision (%CV) | ≤ 8.7% | < 12.6% |
| Inter-day Precision (%CV) | ≤ 9.2% | < 12.6% |
| Accuracy (% Bias) | -5.8% to 6.0% | -9.8% to +3.9% |
| Recovery | Not explicitly reported | Not explicitly reported |
| Matrix Effect | Not explicitly reported | No significant matrix effect of IS on both the analytes |
While both internal standards demonstrate acceptable performance in terms of linearity, precision, and accuracy within their validated ranges, the use of a deuterated internal standard like Venlafaxine-d6 is theoretically superior in compensating for matrix effects and variability in extraction recovery and ionization efficiency. This is due to its near-identical physicochemical properties to the analyte, venlafaxine. Structural analogs like nadolol, although similar, may exhibit different chromatographic retention times and ionization efficiencies, which can lead to less effective compensation for matrix-induced variations.
Experimental Protocols
Method 1: Quantification of Venlafaxine using Venlafaxine-d6 as Internal Standard
This method outlines a typical experimental protocol for the analysis of venlafaxine in biological samples using a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of Venlafaxine-d6 internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
MS System: Applied Biosystems API 4000 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Venlafaxine: m/z 278.2 → 58.1
-
Venlafaxine-d6: m/z 284.2 → 64.1
-
Method 2: Quantification of Venlafaxine using Nadolol as Internal Standard[1]
This protocol details the quantification of venlafaxine using a structural analog as the internal standard.[1]
1. Sample Preparation: [1]
-
To 200 µL of human plasma, add nadolol as the internal standard.[1]
-
Precipitate proteins using 0.43% formic acid in acetonitrile.[1]
2. Chromatographic Conditions: [1]
-
Column: Hypurity cyano (50 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Not explicitly detailed, but run time was 3 minutes.[1]
3. Mass Spectrometric Conditions: [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Multiple Reaction Monitoring (MRM) Transitions: [1]
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of venlafaxine using an internal standard.
Caption: A generalized workflow for the quantification of venlafaxine in plasma using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in bioanalytical method development. While structural analogs like nadolol can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is the preferred approach for ensuring the highest level of accuracy and precision. The near-identical physicochemical properties of a SIL internal standard to the analyte allow for more effective compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals seeking to generate robust and reliable data for venlafaxine quantification, this compound is the recommended internal standard.
References
Venlafaxine vs. SSRIs: A Comparative Efficacy Analysis in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), and selective serotonin (B10506) reuptake inhibitors (SSRIs) in the treatment of major depressive disorder (MDD). The information presented is based on data from extensive meta-analyses and pooled analyses of randomized controlled trials to support evidence-based decision-making in research and drug development.
Executive Summary
Clinical evidence suggests that venlafaxine may offer a modest efficacy advantage over SSRIs as a class in the treatment of MDD.[1][2][3][4][5][6][7][8] This is particularly evident in higher remission and response rates observed in some pooled analyses.[2][9][10][11] The broader neurochemical action of venlafaxine, which involves the inhibition of both serotonin and norepinephrine (B1679862) reuptake, is thought to contribute to this potential for greater efficacy.[9][12][13][14][15] However, it is also important to note that some studies have found no significant difference in efficacy, and venlafaxine has been associated with a higher rate of discontinuation due to adverse events compared to SSRIs.[5][7][16]
Quantitative Efficacy Data
The following tables summarize key efficacy data from major comparative studies.
Table 1: Remission Rates (HAM-D Score ≤ 7)
| Study/Analysis | Venlafaxine | SSRIs | Placebo | Key Findings |
| Thase et al. (2001)[10][11] | 45% | 35% | 25% | Venlafaxine showed significantly higher remission rates than both SSRIs and placebo. |
| Nemeroff et al. (2008)[5][6][17][18] | Favored by 5.9% (overall difference) | - | - | Venlafaxine demonstrated a statistically significant, though modest, advantage over SSRIs as a class. |
| Nemeroff et al. (2008) - Placebo-controlled subset[17][18] | 13% (drug-placebo difference) | 6% (drug-placebo difference) | - | The advantage of venlafaxine over placebo was more than double that of SSRIs over placebo. |
Table 2: Response Rates (≥ 50% decrease in HAM-D Score)
| Study/Analysis | Venlafaxine | SSRIs | Placebo | Key Findings |
| Smith et al. (2002)[9] | 64% | 57% | 42% | Venlafaxine demonstrated a significantly higher response rate compared to SSRIs and placebo. |
| Weinmann et al. (2008)[7] | - | - | - | A statistically significant better response rate with venlafaxine was noted, though the clinical difference was considered marginal. |
| Machado et al. (2012)[16] | Favored (OR=1.17) | - | - | Venlafaxine was superior to SSRIs in achieving a response. |
Table 3: Mean Change from Baseline in Depression Rating Scales
| Study/Analysis | Scale | Venlafaxine (Mean Decrease) | SSRIs (Mean Decrease) | Placebo (Mean Decrease) | Key Findings |
| Smith et al. (2002)[9] | HAM-D21 | 14.5 | 12.6 | 11.3 | Venlafaxine showed a statistically significant greater decrease in HAM-D21 scores compared to SSRIs. |
| Smith et al. (2002)[9] | MADRS | 17.8 | 15.9 | 12.9 | Venlafaxine demonstrated a significantly greater decrease in MADRS scores compared to SSRIs. |
Experimental Protocols
The data presented above are derived from meta-analyses and pooled analyses of numerous randomized, double-blind, controlled clinical trials. A generalized experimental protocol for these types of studies is outlined below.
Objective: To compare the efficacy and safety of venlafaxine with an SSRI and/or placebo in the treatment of adult outpatients with Major Depressive Disorder.
Study Design:
-
Phase: Typically Phase III or IV.
-
Design: Randomized, double-blind, parallel-group, active- and/or placebo-controlled.
-
Duration: Commonly 8 weeks of acute treatment, sometimes followed by a longer-term extension phase.[9][18][19]
Participant Population:
-
Inclusion Criteria: Adult patients (typically 18-65 years) with a primary diagnosis of non-psychotic Major Depressive Disorder as defined by DSM-IV criteria. A minimum baseline score on a standardized depression rating scale (e.g., HAM-D ≥ 20) is usually required.[2]
-
Exclusion Criteria: History of bipolar disorder, schizophrenia, or other primary psychotic disorders; substance abuse or dependence within a specified recent period; significant medical conditions that could interfere with the study; and resistance to previous antidepressant treatments (in some studies).
Interventions:
-
Treatment Arms:
-
Venlafaxine (e.g., extended-release formulation, dose-escalation from 75 mg/day to 225 mg/day).
-
SSRI (e.g., fluoxetine (B1211875) 20-60 mg/day, paroxetine (B1678475) 20-40 mg/day, sertraline (B1200038) 50-150 mg/day).[19]
-
Placebo (in placebo-controlled trials).
-
-
Blinding: All study medications (active and placebo) are identical in appearance, taste, and packaging to maintain the blind for patients, investigators, and study staff.
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline to the end of the study (e.g., week 8) in the total score of a standardized depression rating scale, most commonly the 21-item Hamilton Rating Scale for Depression (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[9]
-
Secondary Efficacy Endpoints:
-
Remission Rate: The proportion of patients with a HAM-D score ≤ 7 at the end of the study.[10]
-
Response Rate: The proportion of patients with a ≥ 50% reduction in their baseline HAM-D score.
-
Clinical Global Impression (CGI) scales, including Severity of Illness (CGI-S) and Global Improvement (CGI-I).[9]
-
Statistical Analysis:
-
Efficacy analyses are typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of study medication and have had at least one post-baseline efficacy assessment.
-
The last-observation-carried-forward (LOCF) method is often used to handle missing data from patients who discontinue the study prematurely.
-
Analysis of covariance (ANCOVA) is commonly used to compare the change in depression rating scale scores between treatment groups, with baseline score as a covariate.
-
Logistic regression is used to compare remission and response rates.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of venlafaxine and SSRIs, as well as a typical workflow for a comparative clinical trial.
Caption: Mechanism of Action of SSRIs.
Caption: Mechanism of Action of Venlafaxine (SNRI).
Caption: Generalized Clinical Trial Workflow.
References
- 1. Venlafaxine versus SSRI therapy for major depression. Results of comparative efficacy trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. The effect of venlafaxine compared with other antidepressants and placebo in the treatment of major depression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Re-evaluation of the efficacy and tolerability of venlafaxine vs SSRI: meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of venlafaxine compared with selective serotonin reuptake inhibitors and other antidepressants: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy between venlafaxine and SSRIs: a pooled analysis of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Remission rates during treatment with venlafaxine or selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Comprehensive analysis of remission (COMPARE) with venlafaxine versus SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychiatrist.com [psychiatrist.com]
Assessing the Isotopic Purity of Commercially Available Deuterated Venlafaxine: A Technical Guide
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical assays. This guide provides a framework for assessing the isotopic purity of commercially available deuterated venlafaxine (B1195380), using a representative Certificate of Analysis (CoA) for Venlafaxine-d6 as a case study, due to the limited public availability of detailed CoAs for Venlafaxine-d4.
Deuterated venlafaxine serves as an essential internal standard in pharmacokinetic and metabolic studies of the widely prescribed antidepressant, venlafaxine. The incorporation of deuterium (B1214612) atoms at specific molecular positions allows for its differentiation from the unlabeled drug by mass spectrometry, enabling precise quantification in complex biological matrices. However, the presence of isotopic impurities, such as molecules with incomplete deuteration (d1, d2, d3) or residual unlabeled compound (d0), can significantly compromise the accuracy of these assays. Therefore, a thorough evaluation of the isotopic purity of the deuterated standard is paramount.
Comparison of Isotopic Purity
Direct comparison of isotopic purity for this compound across multiple commercial suppliers is challenging due to the general lack of publicly accessible Certificates of Analysis with detailed isotopic distribution data. However, as a representative example, the Certificate of Analysis for (±)-Venlafaxine-d6 HCl from LGC Standards provides a clear breakdown of its isotopic composition. This data is crucial for assessing its suitability as an internal standard.
| Supplier | Product Name | Lot Number | Isotopic Purity (%) | d0 (%) | d1 (%) | d2 (%) | d3 (%) | d4 (%) | d5 (%) | d6 (%) |
| LGC Standards | (±)-Venlafaxine-d6 HCl | W-505 | 99.9 | 0.00 | 0.00 | 0.00 | 0.00 | 0.04 | 0.58 | 99.38 |
Note: Data is sourced from the Certificate of Analysis for Lot W-505 of (±)-Venlafaxine-d6 HCl provided by LGC Standards. The isotopic purity is reported as the percentage of the d6 isotopologue.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound or -d6 relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the most common and direct method for assessing the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation: A dilute solution of the deuterated venlafaxine standard is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, typically a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Analysis: The sample solution is introduced into the mass spectrometer, either by direct infusion or via a liquid chromatography (LC) system. The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The high resolving power of the instrument allows for the separation and detection of the different isotopologues (d0, d1, d2, d3, d4, etc.) based on their small mass differences. The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then calculated, typically as the percentage of the desired deuterated species relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the location of the deuterium labels and can also provide a quantitative assessment of isotopic enrichment.
Methodology:
-
Sample Preparation: A precise amount of the deuterated venlafaxine is dissolved in a suitable NMR solvent. For ¹H NMR, a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to avoid interference from solvent protons. For ²H NMR, a non-deuterated solvent can be used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels. The residual proton signals at these positions can be integrated and compared to the integrals of non-deuterated positions to estimate the degree of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.
Workflow and Pathway Diagrams
To visualize the experimental process and the logical relationships in assessing isotopic purity, the following diagrams are provided.
Precision in Bioanalysis: A Comparative Guide to Venlafaxine Quantification Using Venlafaxine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of therapeutic drugs is paramount. In the bioanalysis of the antidepressant venlafaxine (B1195380), the choice of an appropriate internal standard is critical for reliable results. This guide provides a comparative analysis of inter-assay and intra-assay precision using the stable isotope-labeled internal standard, Venlafaxine-d4, and other common alternatives.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. By mimicking the physicochemical properties of the analyte, they effectively compensate for variability during sample preparation and analysis, leading to enhanced precision and accuracy. This guide delves into the performance of this compound (with data from its close analogue, Venlafaxine-d6, as a surrogate) and compares it with other internal standards used in venlafaxine quantification.
Comparative Precision Data
The following table summarizes the inter-assay and intra-assay precision for venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), using Venlafaxine-d6 as an internal standard, alongside data from methods employing alternative internal standards. Precision is expressed as the relative standard deviation (%RSD).
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Venlafaxine-d6 | Venlafaxine | 20 (LQC) | 3.2 | 4.5 |
| 400 (MQC) | 2.8 | 3.6 | ||
| 1600 (HQC) | 1.9 | 2.5 | ||
| O-desmethylvenlafaxine | 20 (LQC) | 3.8 | 5.1 | |
| 400 (MQC) | 3.1 | 4.2 | ||
| 1600 (HQC) | 2.4 | 3.3 | ||
| Fluoxetine | Venlafaxine | 1.0 (LLOQ) | 6.8 | 8.5 |
| 5.0 (LQC) | 4.5 | 6.2 | ||
| 50.0 (MQC) | 3.2 | 4.8 | ||
| 160.0 (HQC) | 2.8 | 3.5 | ||
| Escitalopram | Venlafaxine | 3 (LLOQ) | <10 | <10 |
| - | - | - | ||
| O-desmethylvenlafaxine | 6 (LLOQ) | <10 | <10 | |
| Haloperidol | Venlafaxine | 20 | 5.40 | 9.43 |
| O-desmethylvenlafaxine | 20 | 5.99 | 21.63 | |
| Clozapine | Venlafaxine | 5.0 | <10.1 | <10.1 |
| 50.0 | <10.1 | <10.1 | ||
| 150.0 | <10.1 | <10.1 |
*LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification. Data for Venlafaxine-d6 is derived from a study on rat plasma[1]. Data for other internal standards are from various studies in human plasma[2][3][4][5].
As the data indicates, the use of a stable isotope-labeled internal standard like Venlafaxine-d6 generally results in excellent precision, with %RSD values well below 15%, a widely accepted benchmark in bioanalytical method validation. While other internal standards can also provide acceptable precision, the performance of Venlafaxine-d6 is consistently high across different concentration levels.
Experimental Methodologies
The data presented in this guide is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are standard for the quantification of small molecules like venlafaxine in biological matrices. A typical experimental workflow is outlined below.
Bioanalytical Workflow for Venlafaxine Quantification
1. Sample Preparation:
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the plasma samples, calibrators, and quality control samples.
-
Extraction: Proteins are removed from the plasma sample to prevent interference and column clogging. This is typically achieved through:
-
Protein Precipitation: A simple and rapid method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.
-
Solid Phase Extraction (SPE): A more selective method where the analyte and internal standard are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.
-
-
Evaporation and Reconstitution: The resulting extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The analyte and internal standard are separated from other matrix components on a reversed-phase column (e.g., C18). An isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), is used for elution.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI) in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For venlafaxine, a common transition is m/z 278.3 → 121.1, and for Venlafaxine-d6, it is m/z 284.4 → 121.1[1].
3. Data Processing:
-
Peak Integration: The chromatographic peaks corresponding to the analyte and the internal standard are integrated to determine their respective peak areas.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibrators. A linear regression model is typically applied.
-
Concentration Calculation: The concentration of the analyte in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Understanding Inter-Assay and Intra-Assay Precision
Precision in a bioanalytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of a method.
-
Intra-assay precision (or repeatability) assesses the precision of the method within a single analytical run. It is determined by analyzing multiple replicates of the same quality control (QC) sample at different concentration levels (low, medium, and high) in the same run.
-
Inter-assay precision (or intermediate precision) evaluates the precision of the method across different analytical runs. It is determined by analyzing the same QC samples on different days, with different analysts, or on different instruments. This provides a more comprehensive measure of the method's reproducibility under typical laboratory conditions.
References
- 1. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Testing of an Analytical Method for Venlafaxine-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of an analytical method is paramount. Robustness testing is a critical component of method validation, evaluating the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comparative overview of robustness testing for an analytical method for Venlafaxine-d4, a deuterated internal standard commonly used in pharmacokinetic and bioanalytical studies of Venlafaxine. The data and protocols presented are synthesized from established methods for Venlafaxine, which are directly applicable to its deuterated analog due to their similar chemical properties.
Data Presentation: Impact of Parameter Variation on System Suitability
The robustness of an analytical method is typically assessed by observing the impact of minor changes in key parameters on system suitability tests (SST), such as retention time, peak area, and theoretical plates. The following tables summarize the acceptable variations and their effects on the analysis of Venlafaxine, which can be extrapolated for this compound.
| Parameter Varied | Deliberate Change | Observed Effect on Retention Time | Observed Effect on Peak Area (%RSD) | System Suitability | Reference |
| Flow Rate | ± 0.2 mL/min | Noticeable shift | < 2.0% | Pass | [1] |
| Mobile Phase Composition | ± 2% Organic Phase | Minor shift | < 2.0% | Pass | [2] |
| pH of Mobile Phase Buffer | ± 0.2 units | Minor shift | < 2.0% | Pass | [2] |
| Column Temperature | ± 5 °C | Minor shift | < 2.0% | Pass | [1] |
| Wavelength | ± 2 nm | No significant change | < 2.0% | Pass | [1] |
Table 1: Summary of Robustness Testing Parameters and Outcomes for a Venlafaxine HPLC Method.
| Parameter | Acceptance Criteria (%RSD) |
| Retention Time | ≤ 2.0% |
| Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Table 2: General Acceptance Criteria for System Suitability in Robustness Testing.
Experimental Protocols
The following are detailed methodologies for conducting robustness testing on an analytical method for this compound, based on common practices for Venlafaxine analysis.
Standard Solution Preparation
A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, typically methanol (B129727) or the mobile phase, to a final concentration of 100 µg/mL. Working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentration for analysis.
Chromatographic Conditions (Baseline)
A typical HPLC system for Venlafaxine analysis, adaptable for this compound, would consist of:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 60:40 v/v) with the pH adjusted to a specific value (e.g., pH 3.0).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Robustness Study Design
The robustness of the method is evaluated by making small, deliberate variations to the chromatographic conditions. One parameter is changed at a time while keeping the others constant. For each variation, the standard solution is injected in replicate (typically n=3 or 6), and the system suitability parameters are evaluated.
Variations to be Tested:
-
Flow Rate: The flow rate is varied by ± 0.2 mL/min from the nominal rate (e.g., 0.8 mL/min and 1.2 mL/min).[1]
-
Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile) in the mobile phase is varied by ± 2% (e.g., 38% and 42% acetonitrile).
-
pH of the Mobile Phase Buffer: The pH of the aqueous component of the mobile phase is adjusted by ± 0.2 units from the nominal pH.[2]
-
Column Temperature: The column temperature is varied by ± 5 °C from the set temperature (e.g., 25 °C and 35 °C).
-
Detection Wavelength: The detection wavelength is varied by ± 2 nm from the nominal wavelength (e.g., 225 nm and 229 nm).[1]
Mandatory Visualizations
The following diagrams illustrate the workflow of the robustness testing and the logical relationships of the parameters being investigated.
Caption: Experimental workflow for robustness testing of an analytical method.
Caption: Logical relationship of robustness parameters and system suitability outcomes.
References
Comparative analysis of immediate-release versus extended-release venlafaxine formulations
Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. It is available in two primary oral formulations: immediate-release (IR) and extended-release (XR). While both formulations contain the same active moiety, their pharmacokinetic and clinical profiles exhibit significant differences. This guide provides a detailed comparative analysis of venlafaxine IR and XR, intended for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Releases
The fundamental difference between the IR and XR formulations lies in their drug release mechanisms, which directly impacts their pharmacokinetic parameters. The IR formulation is designed for rapid dissolution and absorption, necessitating multiple daily doses to maintain therapeutic plasma concentrations. In contrast, the XR formulation utilizes technologies such as microencapsulation to slow down the drug's release, allowing for once-daily administration.[1][2]
Key Pharmacokinetic Parameters
Significant differences in the rate and extent of absorption are observed between the two formulations. The XR formulation exhibits a lower maximum plasma concentration (Cmax) that is reached at a later time (Tmax) compared to the IR formulation.[1][2] However, the overall exposure to the drug, as measured by the area under the curve (AUC), is similar for both formulations when equivalent daily doses are administered.[3][4] The slower absorption rate of the XR formulation results in a longer apparent elimination half-life.[1][3]
| Parameter | Venlafaxine Immediate-Release (IR) | Venlafaxine Extended-Release (XR) | Reference(s) |
| Dosing Frequency | Typically twice or three times daily | Once daily | [1][5] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~5.5 - 9 hours | [6][7] |
| Peak Plasma Concentration (Cmax) | Higher, with more fluctuation | Lower, with less fluctuation | [1][3] |
| Elimination Half-life (t½) | ~5 hours (parent drug) | ~15 hours (apparent, absorption rate-limited) | [3] |
| Bioavailability | ~45% (absolute) | Slower rate but same extent of absorption as IR | [3][8] |
Clinical Efficacy and Tolerability
Both venlafaxine IR and XR formulations have demonstrated efficacy in the treatment of major depressive disorder.[1][9] Clinical studies have shown that the XR formulation is at least as effective as the IR formulation.[5][10] One study even suggested that venlafaxine XR was more effective than the IR formulation in reducing depressive symptoms over a 12-week period.[9][10]
The primary clinical advantage of the XR formulation lies in its improved tolerability profile, which is directly linked to its pharmacokinetic properties. The slower rate of drug absorption and lower peak plasma concentrations of the XR formulation are associated with a lower incidence of certain side effects, particularly nausea and dizziness, especially at the beginning of treatment.[1][3][11] This improved tolerability may lead to better patient compliance.[1]
Common Adverse Events
| Adverse Event | Venlafaxine Immediate-Release (IR) | Venlafaxine Extended-Release (XR) | Reference(s) |
| Nausea | More frequent and intense | Generally milder and less frequent | [1][11][12] |
| Dizziness | More frequent | Less frequent | [1][11][12] |
| Dry Mouth | Common | Common | [12] |
| Headache | Common | Common | [12] |
| Insomnia | Possible | Possible | [12] |
Experimental Protocols
To compare the pharmacokinetic and clinical profiles of venlafaxine IR and XR, rigorous experimental protocols are employed. Below are representative methodologies for key experiments.
Bioequivalence and Pharmacokinetic Study Protocol
A typical bioequivalence study to compare IR and XR formulations would follow a randomized, single-dose, two-period, two-treatment crossover design in healthy adult subjects.[3][13]
-
Study Design: Randomized, open-label, two-way crossover study.
-
Participants: Healthy, non-smoking male and female volunteers.
-
Treatment Arms:
-
Test Product: Venlafaxine IR tablet
-
Reference Product: Venlafaxine XR capsule
-
-
Procedure:
-
Subjects are randomized to receive a single dose of either the IR or XR formulation.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[3]
-
A washout period of at least 7 days separates the two treatment periods.[3]
-
Subjects then receive the alternate formulation.
-
-
Bioanalytical Method: Plasma concentrations of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][11]
-
Statistical Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the bioequivalence acceptance range of 80-125%.[3][9]
Clinical Efficacy Trial Protocol
A clinical trial to compare the efficacy and safety of the two formulations in patients with major depressive disorder would typically be a randomized, double-blind, placebo-controlled study.[6][14]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Outpatients diagnosed with major depressive disorder according to DSM-IV criteria.
-
Treatment Arms:
-
Procedure:
-
Patients are randomly assigned to one of the treatment arms for a fixed duration (e.g., 12 weeks).[6]
-
Efficacy is assessed at baseline and at regular intervals using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS).[6]
-
Safety and tolerability are monitored through the recording of adverse events, vital signs, and laboratory tests.
-
-
Statistical Analysis: The primary efficacy endpoint is the change from baseline in the total score of the depression rating scales. Analysis of covariance (ANCOVA) or a mixed-model for repeated measures (MMRM) can be used to compare the treatment groups.
Mechanism of Action: Signaling Pathway
Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[16][17] This leads to an increased concentration of these neurotransmitters, enhancing their signaling to postsynaptic receptors. At lower doses, venlafaxine primarily inhibits serotonin reuptake, while at higher doses, it also significantly inhibits norepinephrine reuptake.[16][17]
Caption: Mechanism of action of venlafaxine.
Experimental Workflow: Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study comparing immediate-release and extended-release venlafaxine formulations.
Caption: Workflow of a crossover bioequivalence study.
References
- 1. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Two Formulations of Venlafaxine are Bioequivalent when Administered as Open Capsule Mixed with Applesauce to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methodist.edu [methodist.edu]
- 5. researchgate.net [researchgate.net]
- 6. Once-daily venlafaxine extended release (XR) and venlafaxine immediate release (IR) in outpatients with major depression. Venlafaxine XR 208 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and In vivo Pharmacokinetic Study of a Novel Controlled Release Venlafaxine Hydrochloride Three-Layer Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. A benefit-risk analysis of once-daily venlafaxine extended release (XR) and venlafaxine immediate release (IR) in outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A double-blind, randomized, placebo-controlled trial of once-daily venlafaxine extended release (XR) and fluoxetine for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized controlled trial of venlafaxine XR for major depressive disorder after spinal cord injury: Methods and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The treatment of depression with different formulations of venlafaxine: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Venlafaxine-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Venlafaxine-d4, a deuterated analog of the antidepressant Venlafaxine. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and environmental protection.
This compound, like its non-deuterated counterpart, should be treated as a hazardous chemical waste. The presence of deuterium, a stable isotope of hydrogen, does not alter the fundamental chemical hazards of the molecule. Therefore, disposal procedures should align with those for Venlafaxine, which is recognized for its potential environmental toxicity, particularly to aquatic life.
Key Disposal Principles:
-
Do not dispose of down the drain: Venlafaxine is harmful to aquatic organisms and can persist in the environment. Sewer disposal is not a permissible option.
-
Segregation is crucial: this compound waste should be segregated from non-hazardous and other types of chemical waste to ensure proper handling and treatment.
-
Incineration is the recommended method: The environmentally preferred method for disposing of pharmaceutical waste, including this compound, is high-temperature incineration by a licensed hazardous waste management facility.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues.
-
Segregate this compound waste into a dedicated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure lid for waste accumulation. The original product container, if empty and suitable, can be repurposed for waste collection.
-
Label the waste container clearly with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents as per the container label.
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₇H₂₃D₄NO₂ |
| Molecular Weight | Approx. 281.44 g/mol |
| Disposal Method | High-Temperature Incineration |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1] |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined above are based on established best practices for the disposal of hazardous pharmaceutical waste in a laboratory setting. These general protocols are mandated by regulatory bodies to minimize environmental impact and ensure personnel safety.
Disposal Workflow Diagram
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound from the laboratory to its final destruction.
References
Personal protective equipment for handling Venlafaxine-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Venlafaxine-d4. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and maintain the integrity of this deuterated compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following PPE protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Face Shield | Recommended when there is a potential for direct contact with dusts, mists, or aerosols.[4] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. Nitrile, butyl, or natural rubber gloves are suitable options.[5][6] Gloves must be inspected before use and disposed of after contamination. |
| Body Protection | Lab Coat | A lab coat that covers the arms and closes at the front is necessary.[2][6] |
| Impervious Clothing | Wear fire/flame resistant and impervious clothing.[1][3] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator should be used when engineering controls are insufficient or when handling the powder outside of a contained system.[4] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and storage of this compound.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] For long-term stability and to maintain isotopic purity, refrigeration at -20°C is often recommended.[7]
-
Inert Atmosphere: To prevent deuterium-hydrogen exchange from atmospheric moisture, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[7][8]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any associated hazards.[2]
2. Handling and Preparation of Solutions:
-
Engineering Controls: All handling of powdered this compound should occur in a designated area with adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.[1][6] An accessible safety shower and eye wash station must be available.[1]
-
Preventing Contamination: Allow the container to equilibrate to room temperature before opening to prevent condensation, which can compromise the deuterated standard.[8] Use thoroughly dried glassware.[8]
-
Weighing: When weighing the powder, do so in a containment system, such as a glove box or a ventilated balance enclosure, to avoid generating dust.[9]
-
Solvent Selection: Methanol is a common solvent for creating stock solutions.[7] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[7][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect waste material in a suitable, sealed container labeled for chemical waste.
-
Disposal Method: Dispose of contents and containers in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or water courses.[1][3]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Empty Containers: Before disposing of empty containers, scratch out all personal information on the prescription label. The empty container can then be trashed or recycled.[10]
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. camberpharma.com [camberpharma.com]
- 5. moehs.com [moehs.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 10. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
